Benzyl palmitate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEVMZSLVHLLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194580 | |
| Record name | Benzyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-60-6 | |
| Record name | Benzyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of benzyl palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl palmitate (C₂₃H₃₈O₂), the ester of benzyl alcohol and palmitic acid, is a lipophilic compound with significant applications in the pharmaceutical and cosmetic industries. Its chemical structure, characterized by a long alkyl chain and a benzyl group, imparts unique physicochemical properties that are leveraged in various formulations. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. It further delves into its applications in drug development, particularly as a penetration enhancer in topical formulations and as a component of prodrug strategies aimed at improving the bioavailability of therapeutic agents. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow solid or liquid at room temperature, with a faint, pleasant odor. It is insoluble in water but soluble in organic solvents.[1]
| Property | Value | Reference |
| IUPAC Name | benzyl hexadecanoate | [2] |
| Synonyms | Palmitic acid, benzyl ester; Hexadecanoic acid, phenylmethyl ester | [2] |
| CAS Number | 41755-60-6 | [3] |
| Molecular Formula | C₂₃H₃₈O₂ | [2] |
| Molecular Weight | 346.55 g/mol | [3] |
| Melting Point | 28 °C | [1] |
| Boiling Point | 338 °C at 760 mmHg | [1] |
| Appearance | Clear, low melting solid | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis of this compound
This compound is primarily synthesized through the esterification of palmitic acid with benzyl alcohol. This can be achieved via chemical or enzymatic methods.
Fischer Esterification (Acid-Catalyzed)
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] The reaction is reversible and driven to completion by removing the water formed, often using a Dean-Stark apparatus, or by using an excess of one of the reactants.[5]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Palmitate
Introduction
This compound (CAS No: 41755-60-6), the ester of benzyl alcohol and palmitic acid, is a significant compound with applications in the cosmetics, food, and pharmaceutical industries.[1] Structurally, it combines a long-chain saturated fatty acid (palmitic acid) with an aromatic alcohol (benzyl alcohol), resulting in a lipophilic molecule with distinct physical and chemical characteristics.[2] This guide provides a comprehensive overview of its properties, synthesis, and reactivity, tailored for a scientific audience. It includes detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Data has been compiled from various chemical databases and literature sources.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | benzyl hexadecanoate | [1] |
| Synonyms | Palmitic acid benzyl ester, Benzyl hexadecanoate | [1] |
| CAS Number | 41755-60-6 | [1] |
| Molecular Formula | C₂₃H₃₈O₂ | [1] |
| Molecular Weight | 346.55 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/waxy solid | [1] |
| Melting Point | 20 - 25 °C | [1] |
| Boiling Point | ~350 °C | [1] |
Solubility Profile
| Solvent | Solubility | Rationale / Source(s) |
| Water | Insoluble | High lipophilicity of the long alkyl chain.[1] |
| Ethanol | Soluble | Long-chain fatty acids and their esters are generally soluble in ethanol.[3] |
| Diethyl Ether | Soluble | Common organic solvent for lipophilic compounds.[1] |
| Chloroform | Soluble | Fatty acids are readily extracted with non-polar solvents like chloroform.[4] |
| Acetone | Soluble | A common solvent for esters.[1] |
| DMSO / DMF | Soluble | Oleic acid ethyl ester, a similar compound, is soluble at ~100 mg/mL in these solvents.[5] |
Spectroscopic Data (Predicted)
While a complete, assigned experimental spectrum for this compound is not widely published, the following tables outline the expected characteristic peaks based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H (Protons of the benzene ring) |
| ~ 5.11 | s | 2H | -O-CH₂ -Ph (Benzylic protons) |
| ~ 2.32 | t | 2H | -CH₂ -C(=O)O- (α-methylene protons) |
| ~ 1.63 | m | 2H | -CH₂ -CH₂-C(=O)O- (β-methylene protons) |
| ~ 1.25 | br s | 24H | -(CH₂ )₁₂- (Methylene protons of the alkyl chain) |
| ~ 0.88 | t | 3H | -CH₃ (Terminal methyl protons) |
¹³C NMR Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173.5 | C =O (Ester carbonyl) |
| ~ 136.0 | Ar-C (Quaternary aromatic carbon) |
| ~ 128.5 | Ar-C H (Aromatic carbons, ortho/para) |
| ~ 128.2 | Ar-C H (Aromatic carbons, meta) |
| ~ 66.5 | -O-C H₂-Ph (Benzylic carbon) |
| ~ 34.4 | -C H₂-C(=O)O- (α-methylene carbon) |
| ~ 31.9 | Palmitate chain carbons |
| ~ 29.0 - 29.7 | -(C H₂)ₙ- (Bulk methylene carbons of the alkyl chain) |
| ~ 25.0 | -C H₂-CH₂-C(=O)O- (β-methylene carbon) |
| ~ 22.7 | Palmitate chain carbon |
| ~ 14.1 | -C H₃ (Terminal methyl carbon) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3100 | Medium-Weak | C-H stretch (Aromatic)[6] |
| 2850 - 2960 | Strong | C-H stretch (Aliphatic)[7] |
| 1735 - 1750 | Strong | C=O stretch (Ester)[8] |
| 1600, 1450 - 1500 | Variable | C=C stretch (Aromatic ring)[6] |
| 1160 - 1250 | Strong | C-O stretch (Ester)[7] |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 346.5 | [M]⁺ Molecular ion |
| 239 | [M - C₇H₇]⁺ Loss of benzyl radical |
| 108 | [C₇H₈O]⁺ Benzyl alcohol fragment from rearrangement |
| 91 | [C₇H₇]⁺ Tropylium ion (base peak), characteristic of benzyl compounds[9] |
| 43, 57, 71... | Alkyl chain fragments[10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and hydrolysis of this compound.
Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound from palmitic acid and benzyl alcohol using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of one reactant and facilitating the removal of water.
Materials:
-
Palmitic acid
-
Benzyl alcohol (at least 1.2 molar equivalents)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactants: To the flask, add palmitic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2 mL per gram of palmitic acid).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (approx. 0.05 - 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[11]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.
-
Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to yield pure this compound.
Hydrolysis (Saponification)
This protocol describes the base-catalyzed hydrolysis of this compound back to palmitic acid (as its carboxylate salt) and benzyl alcohol.
Materials:
-
This compound
-
Ethanol or a similar alcohol to act as a co-solvent
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 3 M) for acidification
-
Diethyl ether or ethyl acetate for extraction
-
Round-bottom flask with condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add an excess of aqueous NaOH or KOH solution (approx. 2-3 eq) to the flask.
-
Reflux: Attach a condenser and heat the mixture to reflux with stirring. The hydrolysis reaction typically takes 1-2 hours. Monitor the disappearance of the ester spot by TLC.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. The product mixture contains the sodium or potassium palmitate salt and benzyl alcohol.
-
Extraction of Benzyl Alcohol: Transfer the mixture to a separatory funnel and extract with diethyl ether. The benzyl alcohol will move to the organic phase, while the carboxylate salt remains in the aqueous phase. Separate the layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with HCl solution until the pH is ~2. Palmitic acid will precipitate as a white solid.
-
Isolation: Collect the precipitated palmitic acid by vacuum filtration, wash with cold water, and dry. The benzyl alcohol can be recovered from the organic extract by drying the solution and evaporating the solvent.
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the laboratory synthesis and purification of this compound via Fischer Esterification.
Caption: Workflow for this compound Synthesis.
Chemical Pathway: Base-Catalyzed Hydrolysis (Saponification)
This diagram outlines the chemical transformation during the saponification of this compound.
Caption: Pathway of this compound Hydrolysis.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Unveiling Benzyl Palmitate: A Technical Guide to its Natural Occurrence and Analysis in Plants
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of benzyl palmitate in the plant kingdom. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on this fatty acid ester, presenting quantitative data, detailed experimental protocols, and insights into its biosynthesis.
Natural Occurrence of this compound in the Plant Kingdom
This compound, a benzyl ester of palmitic acid, has been identified as a natural constituent in a variety of plant species. Its presence is often associated with floral scents and essential oils, suggesting a role in plant-insect interactions or as a protective agent. Quantitative analysis has revealed its concentration varies significantly among different species and plant tissues.
Notably, the floral tissues of Echinacea purpurea (Purple Cone-flower) have been found to contain this compound in concentrations ranging from 0.2% to 0.8%.[1] Trace amounts, typically less than 0.1%, have also been reported in the roots and leaves of Cichorium intybus (Chicory) and Pterocypsela laciniata.[1] Furthermore, this compound has been identified as a component of the parasitic plant Dactylanthus taylorii.
Quantitative Data Summary
For ease of comparison, the reported quantitative data for this compound in various plant sources is summarized in the table below.
| Plant Species | Family | Plant Part | Concentration (% w/w) | Reference |
| Echinacea purpurea | Asteraceae | Floral Tissues | 0.2 - 0.8 | [1] |
| Cichorium intybus | Asteraceae | Roots and Leaves | < 0.1 | [1] |
| Pterocypsela laciniata | Asteraceae | Roots and Leaves | < 0.1 | |
| Dactylanthus taylorii | Balanophoraceae | - | Presence confirmed |
Experimental Protocols for Analysis
The extraction, isolation, and quantification of this compound from plant matrices require specific analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of this and other volatile and semi-volatile compounds in plant extracts.
General Experimental Workflow
A typical workflow for the analysis of this compound in plant materials involves sample preparation, extraction, and chromatographic analysis.
References
Biosynthesis pathway of benzyl palmitate in biological systems
Abstract
Benzyl palmitate, a wax ester with applications in the fragrance, cosmetic, and pharmaceutical industries, is not known to be a major natural product with a well-documented native biosynthetic pathway. However, its synthesis in biological systems is theoretically plausible through the convergence of established metabolic routes: fatty acid biosynthesis yielding palmitic acid, and aromatic compound metabolism producing benzyl alcohol, followed by an enzymatic esterification step. This technical guide provides an in-depth exploration of a putative biosynthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. It outlines the requisite enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic logic.
Introduction
The demand for sustainably produced specialty chemicals has driven interest in the microbial and plant-based synthesis of valuable esters. This compound, the ester of benzyl alcohol and palmitic acid, is one such molecule with potential for biotechnological production. This document delineates a theoretical three-stage biosynthetic pathway for this compound:
-
Palmitic Acid Biosynthesis: The de novo synthesis of the C16 saturated fatty acid, palmitate, from acetyl-CoA.
-
Benzyl Alcohol Biosynthesis: The formation of benzyl alcohol from precursors derived from the shikimate pathway.
-
Esterification: The enzymatic condensation of palmitoyl-CoA (or palmitic acid) and benzyl alcohol to form this compound.
This guide will elaborate on each of these stages, providing the necessary technical details for understanding and potentially engineering this pathway in a heterologous host.
Palmitic Acid Biosynthesis Pathway
The biosynthesis of palmitic acid is a highly conserved and well-characterized metabolic pathway initiated from acetyl-CoA.[1][2] The overall stoichiometry for the synthesis of palmitate from acetyl-CoA is:
8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O[3]
The pathway can be divided into two key stages: the carboxylation of acetyl-CoA to malonyl-CoA, and the subsequent iterative elongation by the fatty acid synthase complex.
Acetyl-CoA Carboxylation
The committed and rate-limiting step in fatty acid synthesis is the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) .[4][5] This enzyme utilizes biotin as a cofactor.[6]
Enzyme: Acetyl-CoA Carboxylase (ACC) Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
Fatty Acid Elongation Cycle
The elongation of the fatty acid chain is carried out by the multi-enzyme complex, Fatty Acid Synthase (FAS) .[7][8] The process is a cycle of four reactions that is repeated seven times to produce the 16-carbon palmitoyl-ACP, which is then hydrolyzed to palmitate.[9][10]
The four recurring steps are:
-
Condensation: β-ketoacyl-ACP synthase (KS)
-
Reduction: β-ketoacyl-ACP reductase (KR)
-
Dehydration: β-hydroxyacyl-ACP dehydratase (DH)
-
Reduction: Enoyl-ACP reductase (ER)
The growing fatty acid chain is attached to an Acyl Carrier Protein (ACP) throughout this process.
Quantitative Data for Palmitic Acid Biosynthesis
| Parameter | Enzyme | Organism/Conditions | Value | Reference |
| Specific Activity | Acetyl-CoA Carboxylase | Mammalian tissues | Varies with regulation (e.g., phosphorylation, allosteric effectors) | [11] |
| Stoichiometry | Overall Palmitate Synthesis | General | 8 Acetyl-CoA, 7 ATP, 14 NADPH per Palmitate | [1][3] |
| Theoretical Yield | Palmitate from Glucose | E. coli (engineered) | ~0.25 g/g glucose (theoretical maximum) |
Experimental Protocol: Assay for Fatty Acid Synthase (FAS) Activity
This protocol is based on the spectrophotometric measurement of NADPH oxidation.
Materials:
-
Purified Fatty Acid Synthase
-
Acetyl-CoA solution (10 mM)
-
Malonyl-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
Potassium phosphate buffer (1 M, pH 7.0)
-
Dithiothreitol (DTT, 1 M)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM DTT
-
100 µM NADPH
-
50 µM Acetyl-CoA
-
-
Incubate the mixture at 37°C for 5 minutes to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding 50 µM Malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Benzyl Alcohol Biosynthesis Pathway
Benzyl alcohol is a naturally occurring aromatic alcohol found in many plants and is a component of essential oils.[12] Its biosynthesis can proceed through different routes, primarily from the shikimate pathway precursor, L-phenylalanine.
Plant Biosynthesis of Benzyl Alcohol
In plants, a common pathway to benzyl alcohol involves the conversion of cinnamic acid to benzaldehyde, which is then reduced.[13]
-
Chain Shortening: Cinnamic acid undergoes a β-oxidative pathway to yield benzoyl-CoA.
-
Reduction to Benzaldehyde: The specific enzyme for this step is not fully elucidated in all species.
-
Reduction to Benzyl Alcohol: Benzaldehyde is reduced to benzyl alcohol by a benzyl alcohol dehydrogenase or a related alcohol dehydrogenase.
Microbial Biosynthesis of Benzyl Alcohol
Engineered microorganisms can produce benzyl alcohol from glucose.[14] A proposed pathway in yeast involves the conversion of L-phenylalanine.[15]
-
Transamination: L-phenylalanine is converted to phenylpyruvate.
-
Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde.
-
Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol, or alternatively, a pathway via mandelate can lead to benzaldehyde and then benzyl alcohol.
Quantitative Data for Benzyl Alcohol Biosynthesis
| Parameter | Organism/System | Conditions | Value | Reference |
| Product Titer | Engineered E. coli | Fed-batch fermentation from glucose | 114 mg/L | [14] |
| Product Yield | Engineered E. coli | From glucose | 7.6 mg/g glucose | [14] |
| Benzaldehyde Conversion | Rhodotorula mucilaginosa | Immobilized cells | High conversion rates reported |
Experimental Protocol: Microbial Production of Benzyl Alcohol
This protocol describes a general procedure for the production of benzyl alcohol in a laboratory-scale fermenter using an engineered microbial strain.
Materials:
-
Engineered microbial strain (e.g., E. coli) capable of producing benzyl alcohol.
-
Defined fermentation medium (e.g., M9 minimal medium) with glucose as the carbon source.
-
Appropriate antibiotics for plasmid maintenance.
-
Laboratory-scale fermenter (e.g., 2 L).
-
GC-MS for product analysis.
Procedure:
-
Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable liquid medium and incubating overnight at the optimal temperature and shaking speed.
-
Inoculate the fermenter containing the defined medium with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Control the fermentation parameters (temperature, pH, dissolved oxygen) at optimal levels for the specific strain.
-
Induce the expression of the benzyl alcohol pathway genes at the appropriate cell density (e.g., mid-log phase) with an inducer (e.g., IPTG).
-
Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain a constant, low glucose concentration in the fermenter, preventing overflow metabolism.
-
Take samples periodically to monitor cell growth (OD₆₀₀) and benzyl alcohol production.
-
Extract the benzyl alcohol from the culture supernatant with an organic solvent (e.g., ethyl acetate) and quantify using GC-MS with an internal standard.
Esterification of Palmitate and Benzyl Alcohol
The final step in the proposed biosynthesis of this compound is the esterification of palmitic acid (or its activated form, palmitoyl-CoA) with benzyl alcohol. This reaction can be catalyzed by enzymes such as lipases or acyltransferases .[16][17]
Enzyme: Lipase or Alcohol Acyltransferase (AAT) Reaction: Palmitoyl-CoA + Benzyl Alcohol → this compound + CoASH or Reaction: Palmitic Acid + Benzyl Alcohol ⇌ this compound + H₂O
Lipase-catalyzed esterification is often performed in non-aqueous or solvent-free systems to shift the equilibrium towards ester synthesis.[18][19]
Quantitative Data for Enzymatic Esterification
| Parameter | Enzyme/System | Substrates | Value/Observation | Reference |
| Conversion Yield | Lipozyme TL IM | Benzoic anhydride and benzyl alcohol | 92% conversion to benzyl benzoate in 6 hours | [19] |
| Kinetic Model | Rhizopus oryzae lipase | Palmitic acid and propanol | Follows a Ping-Pong Bi-Bi mechanism | [20][21] |
| Conversion Yield | Candida antarctica lipase B | Hexanoic acid and various benzyl alcohols | 50-80% conversion | |
| Reaction Time | Lipozyme RM IM | Benzyl alcohol and vinyl acetate | 100% conversion to benzyl acetate in 10 minutes |
Note: Data for the direct enzymatic synthesis of this compound is limited. The presented data is for analogous reactions and provides an indication of feasibility and potential reaction parameters.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol describes a solvent-free enzymatic synthesis of this compound.
Materials:
-
Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)
-
Palmitic acid
-
Benzyl alcohol
-
Molecular sieves (to remove water)
-
Thermostatically controlled shaker
-
Hexane (for extraction)
-
TLC plates and developing solvent (e.g., hexane:ethyl acetate 9:1)
-
GC-MS for product quantification
Procedure:
-
In a sealed reaction vessel, combine palmitic acid and benzyl alcohol in a desired molar ratio (e.g., 1:1 to 1:5).
-
Add the immobilized lipase (e.g., 5-10% by weight of substrates).
-
Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.
-
Place the vessel in a shaker incubator at a controlled temperature (e.g., 50-60°C) and agitate.
-
Monitor the reaction progress by taking small aliquots at different time points, dissolving them in hexane, and analyzing by TLC.
-
Once the reaction has reached completion (or equilibrium), stop the reaction by filtering out the immobilized enzyme.
-
Quantify the yield of this compound in the reaction mixture using GC-MS with an internal standard.
-
The product can be purified from the unreacted substrates by column chromatography if required.
Pathway and Workflow Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Microbial this compound Production
Caption: Experimental workflow for microbial production.
Logical Relationship of Key Enzymes
Caption: Key enzyme relationships in the pathway.
Conclusion and Future Directions
This technical guide has outlined a plausible biosynthetic pathway for this compound, leveraging well-understood metabolic modules. While the individual steps are biochemically feasible, the establishment of a complete and efficient pathway in a biological system presents several challenges, including pathway balancing, precursor supply, and potential toxicity of intermediates.
Future research should focus on:
-
Enzyme Discovery and Characterization: Identifying and characterizing highly efficient enzymes for the final esterification step, specifically those with high specificity for palmitoyl-CoA/palmitic acid and benzyl alcohol.
-
Metabolic Engineering: Optimizing precursor pathways in a suitable host organism to ensure a balanced supply of both palmitate and benzyl alcohol.
-
Process Optimization: Developing fermentation and downstream processing strategies to maximize product titer, yield, and purity.
The successful implementation of such a biosynthetic route would provide a sustainable and environmentally friendly alternative to the chemical synthesis of this compound and other valuable wax esters.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 13. The Peroxisomal β-Oxidative Pathway and Benzyl Alcohol O-Benzoyltransferase HSR201 Cooperatively Contribute to the Biosynthesis of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques [agris.fao.org]
- 19. researchgate.net [researchgate.net]
- 20. redalyc.org [redalyc.org]
- 21. researchgate.net [researchgate.net]
Benzyl palmitate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of benzyl palmitate, a fatty acid ester with significant potential in pharmaceutical and research applications. This document outlines its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and visual workflows.
Core Properties of this compound
This compound is the ester formed from the condensation of palmitic acid, a common saturated fatty acid, with benzyl alcohol.[1] Its lipophilic nature underpins many of its applications, particularly in drug formulation and delivery.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 41755-60-6 | [1][2][3][4][5] |
| Molecular Formula | C23H38O2 | [1][2][3][4][5] |
| Molecular Weight | 346.5 g/mol | [1][2] |
| IUPAC Name | benzyl hexadecanoate | [1][3] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water | |
| Stability | Generally stable, but susceptible to hydrolysis in the presence of acid or base catalysts |
Synthesis of this compound
This compound can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.
Chemical Synthesis: Fischer Esterification
Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid (palmitic acid) and an alcohol (benzyl alcohol).
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative, often utilizing immobilized lipases as catalysts. This method proceeds under milder conditions and with higher specificity.
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from procedures for the enzymatic synthesis of similar fatty acid esters.
Materials:
-
Palmitic acid
-
Benzyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator
-
Rotary evaporator
-
Equipment for product purification (e.g., column chromatography)
Procedure:
-
In a sealed reaction vessel, dissolve palmitic acid (1 molar equivalent) in a minimal amount of anhydrous hexane.
-
Add benzyl alcohol (1.2 molar equivalents) to the solution.
-
Add the immobilized lipase (e.g., 10% by weight of the substrates).
-
If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50-60°C) for 24-48 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude this compound by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol for Esterase Activity Assay using this compound as a Substrate
This protocol is based on established assays for esterase activity using p-nitrophenyl esters and can be adapted for this compound.
Materials:
-
This compound
-
Esterase-containing sample (e.g., cell lysate, purified enzyme)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Triton X-100 or other suitable surfactant
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol). Create a working substrate solution by diluting the stock solution in the phosphate buffer containing a surfactant like Triton X-100 to aid in solubilization.
-
Enzyme Reaction: In a microplate well or cuvette, add a defined volume of the substrate solution and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the esterase-containing sample.
-
Detection: The hydrolysis of this compound by the esterase will yield benzyl alcohol and palmitic acid. The progress of the reaction can be monitored by detecting the formation of one of the products. For instance, if a suitable chromogenic or fluorogenic assay for benzyl alcohol or palmitic acid is available, it can be employed. Alternatively, the depletion of the substrate can be monitored using chromatographic methods (e.g., HPLC) at different time points.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the change in product concentration or substrate concentration over time. One unit of esterase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Applications in Drug Development
The physicochemical properties of this compound make it a valuable excipient in pharmaceutical formulations.
Solubility and Permeation Enhancer
Due to its lipophilic nature, this compound can be used in topical and transdermal formulations to enhance the solubility and skin penetration of poorly water-soluble drugs. It can act as a vehicle and may also help to disrupt the stratum corneum, facilitating drug delivery into deeper skin layers.
Prodrug Design
The ester linkage in this compound can be cleaved by endogenous esterases in the body. This property can be exploited in prodrug design, where a drug molecule is chemically linked to a promoiety like this compound to improve its pharmacokinetic properties, such as absorption or targeted delivery. The active drug is then released upon enzymatic cleavage in vivo.
Biological Activity
This compound is not merely an inert excipient; it can also exhibit biological activity. It is known to be involved in protein S-palmitoylation, a post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process is crucial for protein trafficking, localization, and function. As a derivative of palmitic acid, this compound can potentially influence these pathways. Furthermore, its role as a substrate for esterases makes it a useful tool for studying the activity of these enzymes.
References
IUPAC name and synonyms for benzyl palmitate
An In-depth Technical Guide to Benzyl Palmitate
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.
Chemical Identity
IUPAC Name: Benzyl hexadecanoate[1]
Synonyms:
-
This compound[1]
-
Palmitic acid benzyl ester[1]
-
Hexadecanoic acid, phenylmethyl ester
-
CAS Number: 41755-60-6[1]
-
Molecular Formula: C₂₃H₃₈O₂[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 346.55 g/mol | PubChem CID 13908925 |
| Appearance | White to off-white crystalline solid | Generic Material Safety Data Sheet |
| Melting Point | 38-40 °C | Generic Material Safety Data Sheet |
| Boiling Point | 247 °C at 10 mmHg | Generic Material Safety Data Sheet |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | Generic Material Safety Data Sheet |
| Kovats Retention Index | Standard non-polar: 2527; Semi-standard non-polar: 2587.8 | PubChem CID 13908925[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from palmitic acid and benzyl alcohol using an acid catalyst, a classic example of Fischer esterification.[2][3][4][5]
Materials:
-
Palmitic acid
-
Benzyl alcohol (in excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor filled with molecular sieves
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve palmitic acid in an excess of benzyl alcohol (e.g., 3-5 molar equivalents).
-
Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reactant, palmitic acid).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when water is no longer being collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess benzyl alcohol under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Enzymatic Synthesis of this compound
This protocol outlines the synthesis of this compound using an immobilized lipase, which offers a milder and more selective alternative to acid catalysis.
Materials:
-
Palmitic acid
-
Benzyl alcohol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)[6][7]
-
Anhydrous organic solvent (e.g., hexane, heptane, or toluene)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
Procedure:
-
In a screw-capped flask, dissolve equimolar amounts of palmitic acid and benzyl alcohol in a suitable anhydrous organic solvent.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.
-
(Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the reaction yield.
-
Incubate the mixture in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 40-60 °C). The optimal temperature depends on the specific lipase used.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC) or TLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product as described in the Fischer esterification protocol if necessary.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the qualitative and quantitative analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
(This program should be optimized based on the specific instrument and sample matrix).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range.
-
Inject 1 µL of the prepared sample or standard into the GC-MS.
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which should match that of the standard.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library or the injected standard. Key fragments for this compound would include the benzyl ion (m/z 91) and fragments related to the palmitate chain.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Role in Scientific Research and Drug Development
This compound is a fatty acid ester that finds applications in various scientific and industrial fields.
-
Cosmetics and Personal Care: Due to its emollient and skin-conditioning properties, this compound is used in the formulation of various cosmetic products.
-
Drug Delivery: Research has explored the use of fatty acid esters like this compound as skin penetration enhancers in transdermal drug delivery systems.[8][9][10] They are thought to enhance drug permeation by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient through the skin.[11]
-
Lack of Direct Role in Signaling: While fatty acids and their derivatives are known to be involved in various cellular signaling pathways, there is currently no direct evidence in the reviewed literature to suggest that this compound itself acts as a signaling molecule.[12][13][14][15][16] General lipid signaling pathways involve molecules like diacylglycerol, ceramides, and free fatty acids that can act as second messengers or ligands for receptors.[15] Protein palmitoylation, the attachment of palmitic acid to proteins, is a crucial post-translational modification that regulates protein trafficking, localization, and function, but this process involves palmitoyl-CoA and not directly this compound.
Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship in Fischer Esterification
Caption: Key steps in the Fischer esterification mechanism for this compound synthesis.
References
- 1. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. cerritos.edu [cerritos.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 15. Lipid signaling - Wikipedia [en.wikipedia.org]
- 16. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]
The Role of Benzyl Palmitate in Plant Lipid Metabolism: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the comprehensive role of benzyl palmitate in plant lipid metabolism is limited. This guide synthesizes the available information and provides extrapolated methodologies and potential pathways based on current knowledge of related compounds and metabolic processes. Further empirical research is required to fully elucidate the functions of this compound in plants.
Introduction
This compound is a fatty acid ester found as a minor component in the lipid matrix of certain plant species. It is formed through the esterification of palmitic acid, a common saturated fatty acid, and benzyl alcohol, a derivative of the phenylpropanoid pathway. While its precise functions are not yet fully understood, preliminary evidence suggests a potential role in membrane lipid structure and as a component of the plant's response to oxidative stress.[1] This document provides a technical overview of the current understanding of this compound's metabolism in plants, including its biosynthesis, potential degradation, and putative roles. It also outlines experimental protocols that can be adapted for its study and presents the limited quantitative data available.
Biosynthesis and Degradation of this compound
The formation of this compound in plants is an enzyme-mediated process that brings together precursors from two major metabolic pathways: fatty acid synthesis and phenylpropanoid metabolism.
Biosynthesis
The biosynthesis of this compound can be summarized in three key steps:
-
Palmitic Acid Activation: Free palmitic acid, produced through de novo fatty acid synthesis in the plastids, is activated to its thioester form, palmitoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) and requires ATP.[1]
-
Benzyl Alcohol Generation: Benzyl alcohol is synthesized from L-phenylalanine via the phenylpropanoid pathway. The initial and rate-limiting step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent enzymatic steps, which may vary between plant species, lead to the formation of benzaldehyde, which is then reduced to benzyl alcohol.
-
Esterification: The final step is the transacylation reaction where the palmitoyl group from palmitoyl-CoA is transferred to benzyl alcohol, forming this compound and releasing coenzyme A. This esterification is catalyzed by specific acyltransferases, with serine carboxypeptidase-like acyltransferases (SCPL-ATs) being likely candidates.[1]
Degradation
The degradation of this compound is likely achieved through hydrolysis, a reaction catalyzed by esterases. This process cleaves the ester bond, releasing palmitic acid and benzyl alcohol, which can then re-enter their respective metabolic pathways.[1]
Quantitative Data on this compound Occurrence
The available quantitative data on this compound in plants is sparse. The following table summarizes the reported concentrations in select species.
| Plant Species | Family | Tissue | This compound Concentration (% of total lipids) | Reference |
| Echinacea purpurea | Asteraceae | Floral Tissues | 0.2 - 0.8% | [1] |
| Cichorium intybus (Chicory) | Asteraceae | Roots and Leaves | < 0.1% (trace amounts) | [1] |
| Pterocypsela laciniata | Asteraceae | Roots and Leaves | < 0.1% (trace amounts) | [1] |
| Hypochaeris radicata | Asteraceae | Not specified | Elevated in high-altitude populations | [1] |
Putative Roles in Plant Lipid Metabolism and Stress Response
Membrane Lipid Structuring
It has been suggested that this compound may play a role in structuring cell membranes.[1] As a lipophilic molecule, it could intercalate into the lipid bilayer, potentially influencing membrane fluidity and permeability. However, direct experimental evidence for this role is currently lacking.
Response to Oxidative Stress
The observation of elevated this compound concentrations in high-altitude populations of Hypochaeris radicata suggests a possible role in the adaptation to environmental stress, particularly oxidative stress.[1] High-altitude environments are characterized by increased UV radiation and temperature extremes, which can lead to the overproduction of reactive oxygen species (ROS). This compound, or its precursors, may have antioxidant properties or contribute to the stability of membranes under oxidative stress.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for this purpose.
Extraction and Quantification of this compound by GC-MS
This protocol describes a general workflow for the extraction and quantification of this compound from plant tissues.
Methodology:
-
Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a glass tube and add a chloroform:methanol (e.g., 2:1, v/v) solvent mixture. Vortex thoroughly and incubate at room temperature with shaking for at least 1 hour.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the extract to induce phase separation. Vortex and centrifuge to pellet the debris and separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Optional): For improved GC-MS analysis, the dried lipid extract can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., hexane) and inject it into a gas chromatograph coupled with a mass spectrometer. Use a non-polar capillary column for separation. The mass spectrometer should be operated in electron ionization (EI) mode, and data can be collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Add a known amount of an appropriate internal standard (e.g., a deuterated fatty acid ester) to the sample before extraction for accurate quantification.
In Vitro Assay for this compound Synthesis
This protocol outlines a method for testing the activity of candidate acyltransferases in synthesizing this compound.
Methodology:
-
Enzyme Source: Homogenize plant tissue in an extraction buffer to prepare a crude protein extract, or use a heterologously expressed and purified candidate enzyme (e.g., a SCPL-AT).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)
-
Palmitoyl-CoA (substrate)
-
Benzyl alcohol (substrate)
-
Enzyme extract or purified enzyme
-
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture. Extract the lipids as described in the GC-MS protocol.
-
Analysis: Analyze the lipid extract by GC-MS to detect and quantify the formation of this compound.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence implicating this compound in specific plant signaling pathways. However, its precursors, palmitic acid and derivatives of the phenylpropanoid pathway, are known to be involved in various signaling processes. It is plausible that the synthesis of this compound could modulate the levels of these signaling molecules.
Conclusion and Future Directions
The study of this compound in plant lipid metabolism is still in its infancy. While its biosynthetic pathway can be inferred from our knowledge of fatty acid and phenylpropanoid metabolism, its precise physiological roles remain to be elucidated. The correlation with oxidative stress suggests a function in plant defense and adaptation.
Future research should focus on:
-
Identification and characterization of the specific enzymes responsible for this compound synthesis in different plant species.
-
Generation of transgenic plants with altered this compound levels (e.g., through overexpression or knockout of the biosynthetic enzymes) to study its impact on the plant lipidome, membrane properties, and stress tolerance.
-
Detailed lipidomic analyses to determine how this compound levels correlate with other lipid classes under various environmental conditions.
-
Investigation of the potential signaling role of this compound or its derivatives in plant development and stress responses.
A deeper understanding of the role of this and other specialized lipids will provide a more complete picture of the complexity and interconnectivity of plant metabolic networks.
References
Benzyl Palmitate: A Technical Guide to its Biological Profile and Function
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of benzyl palmitate. It is crucial to note that while extensive research exists for its constituent components—palmitic acid and benzyl alcohol—and related ester compounds, dedicated studies on the specific biological activities of this compound are limited in publicly available literature. Therefore, much of the functional data presented herein is inferred from the activities of these related molecules.
Executive Summary
This compound (C23H38O2) is the ester formed from the condensation of palmitic acid, a ubiquitous saturated fatty acid, and benzyl alcohol.[1] While primarily utilized in the cosmetics industry as an emollient and in chemical synthesis, its potential biological functions are of increasing interest to the scientific community.[2] This technical guide synthesizes the available data on this compound, focusing on the well-documented biological activities of its palmitate moiety to infer its potential roles in cellular processes. The primary biological relevance of palmitate is its involvement in protein S-palmitoylation and its role as a signaling molecule in various cellular pathways, often with pro-inflammatory and metabolic consequences.[2][3] This guide will detail these aspects, present available quantitative data for related compounds, outline relevant experimental protocols, and visualize key signaling pathways.
Chemical and Physical Properties
This compound is a lipophilic ester that is poorly soluble in water.[2] Its properties make it a suitable candidate for applications requiring non-aqueous formulations, such as topical creams and as a carrier for hydrophobic drugs.[2]
| Property | Value | Reference |
| Molecular Formula | C23H38O2 | [4][5] |
| Molecular Weight | 346.55 g/mol | [5] |
| IUPAC Name | benzyl hexadecanoate | [4] |
| CAS Number | 41755-60-6 | [4] |
| Synonyms | Palmitic acid benzyl ester, Benzyl hexadecanoate | [4] |
Potential Biological Activities and Functions
Inferred Anti-inflammatory and Pro-inflammatory Effects
The palmitate moiety of this compound is a well-known modulator of inflammatory pathways. Palmitic acid can act as a pro-inflammatory agent by activating Toll-like receptor 4 (TLR4) signaling, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6] This suggests that this compound, upon enzymatic hydrolysis releasing palmitic acid, could contribute to inflammatory responses.
Conversely, other fatty acid esters, such as methyl palmitate and ethyl palmitate, have demonstrated anti-inflammatory properties in animal models.[7] Additionally, benzyl salicylate, a structurally related benzyl ester, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[8] This presents a conflicting picture, highlighting the need for direct experimental validation of this compound's effects.
Table 1: Summary of Anti-inflammatory Activity for Related Compounds
| Compound | Model | Effect | Quantitative Data | Reference |
| Methyl Palmitate | Carrageenan-induced rat paw edema | Reduction of edema and PGE2 levels | Not specified | [7] |
| Ethyl Palmitate | Carrageenan-induced rat paw edema | Reduction of edema and PGE2 levels | Not specified | [7] |
| Benzyl Salicylate | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production and NF-κB, iNOS, and COX-2 expression | Not specified | [8] |
| Palmitic Acid | Human cartilage explants | Increased IL-6 release and matrix degradation | p<0.05 | [3] |
Inferred Antimicrobial Activity
Some benzyl esters have been investigated for their antimicrobial properties. For instance, benzyl benzoate has shown moderate antibacterial activity against Bacillus cereus.[9] Derivatives of benzyl acetate have also demonstrated antibacterial effects against Staphylococcus aureus and Shigella spp.[10] These findings suggest that the benzyl moiety might contribute to antimicrobial action, but specific data for this compound is lacking.
Table 2: Summary of Antimicrobial Activity for Related Compounds
| Compound | Organism | Method | Quantitative Data (MIC) | Reference |
| Benzyl Benzoate | Bacillus cereus | Disc diffusion | 50 µg/mL | [9] |
| Benzyl Bromide derivative (1c) | Streptococcus pyogenes | Microbroth dilution | 0.5 mg/mL | [11] |
| Benzyl Bromide derivative (1a) | Candida albicans | Microbroth dilution | 0.25 mg/mL | [11] |
Mechanism of Action: Inferences from Palmitate Signaling
The most well-understood biological role of the palmitate component is its involvement in cellular signaling.
Protein Palmitoylation
Palmitoylation is the reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process increases the hydrophobicity of proteins, affecting their localization, stability, and interaction with other proteins and cellular membranes.[2] this compound could potentially serve as a source of palmitate for this crucial cellular process.
Modulation of Signaling Pathways
Palmitic acid is known to influence several key signaling pathways, often in the context of metabolic stress and inflammation. It can activate pro-inflammatory pathways and induce endoplasmic reticulum (ER) stress.
Below is a diagram illustrating the signaling pathway of palmitate-induced inflammation via TLR4.
Caption: Inferred signaling pathway for palmitate-induced inflammation.
Experimental Protocols
While specific protocols for this compound are not available, standard assays can be adapted to investigate its biological activities.
Anti-inflammatory Activity Assay (General Workflow)
This workflow describes a typical in vitro experiment to assess the anti-inflammatory potential of a test compound.
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Pre-treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Cells are incubated for a specified period, typically 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected to measure secreted cytokines.
-
Cell Lysis: The remaining cells are washed with PBS and lysed using RIPA buffer to extract total protein.
-
Analysis:
-
Cytokine Analysis: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot: Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NF-κB p65, phospho-IκBα, and COX-2. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
-
Antimicrobial Activity Assay (General Workflow)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Bacterial/Fungal Strain Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound remains an understudied compound in terms of its specific biological activities. While its constituent palmitate moiety is deeply implicated in cellular signaling, particularly in inflammatory and metabolic pathways, direct evidence for the biological function of the intact ester is lacking. The pro-inflammatory nature of palmitic acid suggests that this compound could contribute to inflammation following cellular uptake and hydrolysis. However, the potential anti-inflammatory or antimicrobial activities of the benzyl group, as suggested by studies on related esters, cannot be discounted without direct investigation.
Future research should focus on:
-
Direct in vitro evaluation of this compound's anti-inflammatory and antimicrobial properties using the protocols outlined above.
-
Investigation of its effects on key signaling pathways , such as NF-κB and TLR4, to determine if the intact molecule has activity or if its effects are solely dependent on its hydrolysis to palmitic acid.
-
Studies on its potential as a prodrug , leveraging its enzymatic cleavage to deliver other molecules.[2]
A thorough understanding of the biological activity and function of this compound requires dedicated experimental investigation to move beyond the current, inference-based understanding.
References
- 1. Buy this compound (EVT-391689) | 41755-60-6 [evitachem.com]
- 2. Buy this compound | 41755-60-6 [smolecule.com]
- 3. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. archivepp.com [archivepp.com]
- 8. Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Protein Palmitoylation: A Technical Guide to a Key Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Benzyl Palmitate: This guide focuses on the well-established and widely used protein palmitoylation inhibitor, 2-bromopalmitate (2-BP). Initial queries regarding "this compound" did not yield relevant results in the context of protein palmitoylation research. It is likely that "2-bromopalmitate" was the intended compound of interest, given its ubiquitous use as a chemical tool in this field.
Introduction to Protein S-Palmitoylation
Protein S-palmitoylation is a dynamic and reversible post-translational modification involving the covalent attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues via a thioester linkage. This process is crucial for regulating the trafficking, localization, and function of a vast array of proteins. Unlike other lipid modifications, the reversibility of palmitoylation allows for rapid control over protein activity in response to cellular signals.
The addition of palmitate is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc finger domain with a DHHC (Asp-His-His-Cys) motif. The removal of palmitate is mediated by acyl-protein thioesterases (APTs). This enzymatic cycle plays a pivotal role in numerous signaling pathways, including those governed by Ras GTPases, G-protein coupled receptors, and receptor tyrosine kinases. Dysregulation of protein palmitoylation has been implicated in various diseases, including cancer, neurological disorders, and inflammatory conditions.
2-Bromopalmitate: A Key Chemical Probe
2-Bromopalmitate (2-BP) is a non-metabolizable analog of palmitic acid and serves as a cornerstone tool for studying protein palmitoylation. It is widely used as a general inhibitor of this process, allowing researchers to investigate the functional consequences of blocking palmitate attachment to proteins.
Mechanism of Action: 2-BP is an electrophilic compound that acts as an irreversible inhibitor. Its primary mechanism involves the covalent modification of cysteine residues within the active sites of enzymes involved in lipid metabolism. In the context of palmitoylation, 2-BP has a dual inhibitory effect:
-
Inhibition of Protein Acyltransferases (PATs): 2-BP can directly inhibit the activity of DHHC-containing PATs, thereby preventing the transfer of palmitate to substrate proteins.[1]
-
Inhibition of Acyl-Protein Thioesterases (APTs): Interestingly, 2-BP has also been shown to inhibit the activity of APTs, the enzymes responsible for depalmitoylation.[1][2] This can complicate the interpretation of kinetic studies, as the overall turnover of palmitate on a protein is affected.
This dual action underscores the importance of careful experimental design and data interpretation when using 2-BP.
Quantitative Data on 2-Bromopalmitate Inhibition
The effective concentration of 2-BP can vary depending on the cell type, experimental conditions, and the specific protein being studied. Below is a summary of reported inhibitory concentrations.
| Parameter | Value | Cell/System | Protein/Enzyme Target | Reference |
| IC₅₀ | ~10-15 µM | In vitro | Palmitoyl Acyltransferases (PATs) | [3][4] |
| Effective Concentration | 25-150 µM | CHO-K1 cells | GAP-43 palmitoylation | [1][2] |
| Effective Concentration | 50 µM | HPSCC cells | Ras palmitoylation | [5] |
| Effective Concentration | 100 µM | Jurkat T cells | Fyn, Lck, LAT palmitoylation | [6] |
| In Vitro Inhibition | 50-100 µM | Recombinant | Acyl-Protein Thioesterase 1 (APT1) | [1][2] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to study protein palmitoylation and its inhibition by 2-bromopalmitate.
Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
The ABE assay is a powerful technique to specifically detect and quantify protein palmitoylation. It involves a three-step chemical process to replace the thioester-linked palmitate with a biotin tag, which can then be detected by standard biochemical methods.
Principle:
-
Blocking: Free thiol groups on cysteine residues are irreversibly blocked with N-ethylmaleimide (NEM).
-
Cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved with hydroxylamine (HAM), exposing a free thiol group.
-
Labeling: The newly exposed thiol groups are labeled with a thiol-reactive biotinylating reagent.
Detailed Protocol:
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) hydrochloride
-
Tris-HCl
-
Thiol-reactive biotin (e.g., HPDP-Biotin or Biotin-BMCC)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors and 10 mM NEM to block free thiols. Incubate for 1 hour at 4°C with constant rotation.
-
Protein Precipitation: Precipitate the protein lysate using a chloroform/methanol or acetone precipitation method to remove excess NEM.
-
Resuspension: Resuspend the protein pellet in a buffer containing 1% SDS.
-
Thioester Cleavage: Divide the sample into two equal aliquots.
-
+HAM: Treat one aliquot with 0.5 M hydroxylamine (pH 7.4) to cleave thioester bonds.
-
-HAM (Control): Treat the other aliquot with a control buffer (e.g., Tris-HCl, pH 7.4).
-
Incubate both samples for 1 hour at room temperature.
-
-
Biotinylation: Add a thiol-reactive biotin reagent to both samples and incubate for 1 hour at room temperature to label the newly exposed thiols.
-
Affinity Capture: Add streptavidin-agarose beads to both samples and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against the protein of interest. A signal in the +HAM lane and its absence or significant reduction in the -HAM lane indicates that the protein is palmitoylated.
Metabolic Labeling with [³H]-Palmitate
Metabolic labeling with a radioactive palmitate analog provides a direct method to assess the incorporation of palmitate into proteins.
Materials:
-
[³H]-palmitic acid
-
Cell culture medium
-
2-bromopalmitate
-
Lysis buffer
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. To assess the effect of 2-BP, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 50 µM) for a specified time (e.g., 2-4 hours).
-
Radiolabeling: Add [³H]-palmitic acid to the culture medium and incubate for the desired labeling period (typically 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Immunoprecipitation (Optional): If analyzing a specific protein, perform immunoprecipitation using an antibody against the protein of interest.
-
SDS-PAGE: Separate the protein lysates or immunoprecipitates by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. A decrease in the radioactive signal in the 2-BP treated samples compared to the control indicates inhibition of palmitoylation.
Visualizations of Pathways and Workflows
The Dynamic Cycle of Protein Palmitoylation
Caption: The reversible cycle of protein palmitoylation and its inhibition by 2-bromopalmitate.
Experimental Workflow for the Acyl-Biotin Exchange (ABE) Assay
Caption: A stepwise workflow for the Acyl-Biotin Exchange (ABE) assay.
Simplified Ras Signaling Pathway and the Role of Palmitoylation
Caption: Inhibition of Ras membrane localization and signaling by 2-bromopalmitate.
Conclusion
Protein palmitoylation is a critical regulatory mechanism in cellular signaling. The use of chemical inhibitors, particularly 2-bromopalmitate, has been instrumental in elucidating the functional roles of this modification. This guide provides a foundational understanding of 2-BP's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in research. For professionals in drug development, understanding the intricacies of palmitoylation and the tools used to study it is essential for identifying and validating novel therapeutic targets. As research in this field continues to evolve, the development of more specific inhibitors of PATs and APTs will undoubtedly provide even greater insights into the complex world of protein lipidation.
References
- 1. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. citeab.com [citeab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Benzyl Palmitate: A Detailed Guide to Methodologies and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzyl palmitate, an ester with applications in the pharmaceutical, cosmetic, and flavor industries. The synthesis of this compound from benzyl alcohol and a palmitic acid source can be achieved through several methods, each with distinct advantages and procedural nuances. This guide focuses on three primary synthetic routes: Fischer-Speier Esterification, Enzymatic Synthesis via lipase catalysis, and Transesterification.
Methods Overview
The selection of a synthetic method for this compound depends on factors such as desired yield, purity requirements, environmental considerations, and scalability.
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid (palmitic acid) and an alcohol (benzyl alcohol). It is a cost-effective and well-established method but often requires harsh conditions and can lead to side reactions.
-
Enzymatic Synthesis: Utilizes lipases as biocatalysts to perform the esterification under mild conditions. This method offers high selectivity, minimizing byproducts and environmental impact, making it a "green" alternative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and analogous esters, providing a basis for method comparison.
Table 1: Fischer-Speier Esterification of Palmitic Acid with Benzyl Alcohol (Analogous Data)
| Parameter | Value | Reference |
| Catalyst | Sulfuric Acid (H₂SO₄) | General Fischer Esterification Protocols |
| Reactant Ratio (Palmitic Acid:Benzyl Alcohol) | 1:1 to 1:5 (Excess alcohol drives equilibrium) | General Fischer Esterification Protocols |
| Reaction Temperature | Reflux (typically >100°C) | General Fischer Esterification Protocols |
| Reaction Time | 4 - 24 hours | General Fischer Esterification Protocols |
| Typical Yield | 60 - 90% | General Fischer Esterification Protocols |
Table 2: Enzymatic Synthesis of this compound (Analogous Data)
| Parameter | Value | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
| Reactant Ratio (Palmitic Acid:Benzyl Alcohol) | 1:1 to 1:3 | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
| Enzyme Loading | 5 - 10% (w/w of substrates) | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
| Solvent | Solvent-free or organic solvent (e.g., n-heptane, isooctane) | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
| Reaction Temperature | 37 - 60°C | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
| Reaction Time | 6 - 48 hours | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
| Typical Conversion/Yield | >90% | Synthesis of Benzyl Butyrate & Benzyl Benzoate |
Table 3: Transesterification of Methyl Palmitate with Benzyl Alcohol (Analogous Data)
| Parameter | Value | Reference |
| Catalyst | Lipase (e.g., Novozym 435) or Solid Acid (e.g., Silica-Boric Acid) | Transesterification of Methyl Benzoate & Methyl Acetoacetate |
| Reactant Ratio (Methyl Palmitate:Benzyl Alcohol) | 1:1.1 to 1:6 | Transesterification of Methyl Benzoate & Methyl Acetoacetate |
| Catalyst Loading | 10% (w/w, enzyme) or 50 mg per mmol (solid acid) | Transesterification of Methyl Benzoate & Methyl Acetoacetate |
| Reaction Temperature | 73°C (enzymatic) or 100°C (solid acid) | Transesterification of Methyl Benzoate & Methyl Acetoacetate |
| Reaction Time | 4.5 - 24 hours | Transesterification of Methyl Benzoate & Methyl Acetoacetate |
| Typical Conversion/Yield | >90% | Transesterification of Methyl Benzoate & Methyl Acetoacetate |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Benzyl Alcohol with Palmitic Acid
This protocol describes the synthesis of this compound via direct acid-catalyzed esterification.
Materials:
-
Palmitic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add palmitic acid and an excess of benzyl alcohol (e.g., a 1:3 molar ratio).
-
Add toluene as a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of palmitic acid).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or TLC shows consumption of the starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase
This protocol outlines the synthesis of this compound using Novozym 435, an immobilized lipase B from Candida antarctica.
Materials:
-
Palmitic acid
-
Benzyl alcohol
-
Novozym 435 (immobilized lipase)
-
n-Heptane or isooctane (optional, for solvent-based reaction)
-
Molecular sieves (optional, to remove water)
-
Incubator shaker
-
Filtration apparatus
Procedure:
-
In a screw-capped flask, combine palmitic acid and benzyl alcohol in a desired molar ratio (e.g., 1:1.5). For a solvent-free system, the reactants themselves will serve as the medium. Alternatively, dissolve the substrates in a suitable organic solvent like n-heptane.
-
Add Novozym 435 (typically 5-10% by weight of the total substrates).
-
If the reaction is sensitive to water, add activated molecular sieves to the mixture.
-
Place the flask in an incubator shaker and agitate at a constant temperature (e.g., 50°C) and speed (e.g., 200 rpm).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator to yield the this compound product. Further purification is typically minimal due to the high selectivity of the enzyme.
Protocol 3: Transesterification of Methyl Palmitate with Benzyl Alcohol
This protocol details the synthesis of this compound from methyl palmitate and benzyl alcohol, which can be catalyzed by a base, acid, or enzyme. An enzyme-catalyzed approach is presented here for its mild conditions.
Materials:
-
Methyl palmitate
-
Benzyl alcohol
-
Novozym 435 (immobilized lipase)
-
Solvent-free or high-boiling point inert solvent
-
Vacuum source (for removal of methanol byproduct)
-
Incubator shaker or stirred reactor
Procedure:
-
In a reaction vessel, combine methyl palmitate and an excess of benzyl alcohol (e.g., a 1:6 molar ratio to drive the equilibrium).
-
Add Novozym 435 (e.g., 10% by weight of methyl palmitate).
-
Heat the mixture to a temperature that facilitates the reaction without denaturing the enzyme (e.g., 70-75°C).
-
To shift the equilibrium towards the product, remove the methanol byproduct as it is formed. This can be achieved by applying a mild vacuum or by bubbling an inert gas through the reaction mixture.
-
Monitor the conversion of methyl palmitate to this compound using GC or HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture and separate the enzyme by filtration.
-
Remove the excess benzyl alcohol under vacuum to isolate the this compound product. Purification by column chromatography may be necessary to remove any remaining starting materials.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Enzymatic Synthesis.
Caption: Workflow for Transesterification.
Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of benzyl palmitate, a valuable ester with applications in the cosmetic, pharmaceutical, and food industries. The synthesis is achieved through the esterification of benzyl alcohol and palmitic acid, catalyzed by lipases. This environmentally friendly method offers high specificity and mild reaction conditions compared to conventional chemical synthesis.
Introduction
This compound is an ester known for its emollient and skin-conditioning properties in cosmetics, as well as its use as a solvent and carrier for active ingredients in pharmaceutical formulations.[1] Enzymatic synthesis, a cornerstone of green chemistry, utilizes lipases to catalyze the esterification reaction, minimizing by-product formation and reducing energy consumption. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are frequently employed due to their high stability, reusability, and ease of separation from the reaction mixture.
Principles of Lipase-Catalyzed Esterification
The enzymatic synthesis of this compound involves the reaction between the hydroxyl group of benzyl alcohol and the carboxyl group of palmitic acid, with the elimination of a water molecule. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the ester.
Reaction Scheme:
The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of this compound using an immobilized lipase. The protocols are based on established methodologies for similar ester syntheses.
Materials and Reagents
-
Palmitic Acid (≥98%)
-
Benzyl Alcohol (≥99%)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)
-
Molecular Sieves (3Å, activated)
-
Sodium Hydroxide (for acid value titration)
-
Phenolphthalein indicator
-
Ethanol (for titration)
-
Buffer solution (for enzyme washing, if necessary)
Protocol 1: Solvent-Free Synthesis of this compound
This protocol describes a solvent-free approach, which is environmentally advantageous.
Procedure:
-
Substrate Preparation: In a temperature-controlled reaction vessel, combine palmitic acid and benzyl alcohol at a desired molar ratio (e.g., 1:1 to 1:5 acid to alcohol).
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates).
-
Water Removal: Add activated molecular sieves (e.g., 10-20% by weight of total substrates) to the reaction mixture to adsorb the water produced during esterification.
-
Reaction: Incubate the mixture at a specific temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for a set duration (e.g., 8-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking samples and determining the acid value of the mixture via titration with a standard sodium hydroxide solution. The conversion can be calculated based on the decrease in acid value.
-
Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with a suitable solvent and stored for reuse.
-
Purification: The resulting this compound can be purified from the excess benzyl alcohol by vacuum distillation.
Protocol 2: Synthesis of this compound in an Organic Solvent
This protocol utilizes an organic solvent, which can enhance substrate solubility and reduce viscosity.
Procedure:
-
Substrate Preparation: Dissolve palmitic acid and benzyl alcohol in a suitable organic solvent (e.g., n-hexane) in a reaction vessel at the desired molar ratio.
-
Enzyme and Water Removal Agent: Add the immobilized lipase and activated molecular sieves to the solution.
-
Reaction: Carry out the reaction at the desired temperature with constant stirring for the specified time.
-
Monitoring and Termination: Monitor the reaction progress as described in Protocol 1. Terminate the reaction by separating the enzyme and molecular sieves.
-
Product Recovery: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the this compound by vacuum distillation to remove any remaining starting materials.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of analogous esters, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Comparison of Different Immobilized Lipases for Ester Synthesis
| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Reported Yield (%) | Reference Ester |
| Candida antarctica B (Novozym® 435) | Macroporous acrylic resin | 55-70 | >90 | Benzyl benzoate, Ascorbyl palmitate |
| Rhizomucor miehei (Lipozyme RM IM) | Anion-exchange resin | 40-60 | ~80 | Benzyl benzoate |
| Thermomyces lanuginosus (Lipozyme TL IM) | Granulated silica | 50-60 | ~92 | Benzyl benzoate |
Table 2: Effect of Reaction Parameters on Ester Synthesis using Novozym® 435
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference Ester |
| Temperature (°C) | 40 - 80 | 60-70 | Yield increases with temperature up to an optimum, then decreases due to enzyme denaturation. | Benzyl benzoate |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 6:1 | 3:1 to 6:1 | An excess of alcohol can shift the equilibrium towards product formation. | Benzyl benzoate |
| Enzyme Loading (% w/w) | 1 - 15 | 5-10 | Higher enzyme concentration increases the reaction rate, but excessive amounts can lead to mass transfer limitations. | Benzyl benzoate |
| Reaction Time (hours) | 1 - 24 | 6-12 | Yield increases with time until equilibrium is reached. | Benzyl benzoate |
Visualizations
Experimental Workflow for Enzymatic Synthesis of this compound
References
Application Notes and Protocols: A Coupled Enzymatic Assay for Esterase Activity Using Benzyl Palmitate
Introduction
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and industrial processes. The characterization of esterase activity is fundamental in fields ranging from biochemistry and molecular biology to drug development and biotechnology. While numerous chromogenic and fluorogenic substrates are available for esterase assays, they may not always reflect the enzyme's activity on more lipophilic or structurally relevant substrates. Benzyl palmitate, a long-chain fatty acid ester, represents a lipophilic substrate that can be employed to assess the activity of esterases and lipases capable of hydrolyzing bulky esters.
This document provides a detailed protocol for determining esterase activity using this compound as a substrate. The assay is based on a coupled-enzyme reaction where the hydrolysis of this compound by an esterase releases benzyl alcohol. The benzyl alcohol is then oxidized by benzyl alcohol dehydrogenase (BADH), with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm, which is directly proportional to the esterase activity.
Principle of the Assay
The assay follows a two-step enzymatic cascade:
-
Esterase Reaction: The esterase of interest hydrolyzes this compound into benzyl alcohol and palmitic acid.
-
Coupled Indicator Reaction: Benzyl alcohol dehydrogenase (BADH) utilizes the released benzyl alcohol as a substrate to catalyze the reduction of NAD⁺ to NADH.
The increase in absorbance at 340 nm due to the production of NADH is continuously measured to determine the rate of the reaction.
Visualization of Reaction Pathway and Workflow
Caption: Enzymatic cascade for the this compound esterase assay.
Caption: Workflow for the coupled esterase activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage Temperature |
| This compound | Sigma-Aldrich | B12345 | Room Temperature |
| Triton X-100 | Sigma-Aldrich | T8761 | Room Temperature |
| Isopropanol | Fisher Scientific | A416-4 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Benzyl Alcohol Dehydrogenase (BADH) | Sigma-Aldrich | A9876 | -20°C |
| β-Nicotinamide Adenine Dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | -20°C |
| Esterase Enzyme Sample | User-provided | - | -20°C or 4°C |
| 96-well UV-transparent microplate | Corning | 3635 | Room Temperature |
| Microplate Spectrophotometer | BMG Labtech | CLARIOstar | - |
Experimental Protocols
Preparation of Reagents
-
10 mM this compound Substrate Stock:
-
Dissolve 34.85 mg of this compound in 10 mL of isopropanol.
-
This creates a 10 mM stock solution. Store at 4°C for up to one month.
-
-
Substrate Working Solution (1 mM with Triton X-100):
-
In a suitable container, mix 8.9 mL of Reaction Buffer (50 mM Tris-HCl, pH 8.0).
-
Add 0.1 mL of 10% (v/v) Triton X-100 to achieve a final concentration of 0.1%.
-
Add 1 mL of the 10 mM this compound Substrate Stock.
-
Vortex vigorously to form a stable emulsion. This is the 1 mM Substrate Working Solution. Prepare fresh daily.
-
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 0.605 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 100 mL with deionized water. Store at 4°C.
-
-
10 mM NAD⁺ Stock Solution:
-
Dissolve 6.63 mg of NAD⁺ (free acid) in 1 mL of Reaction Buffer.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
1 U/mL BADH Stock Solution:
-
Reconstitute lyophilized Benzyl Alcohol Dehydrogenase in Reaction Buffer to a concentration of 1 U/mL.
-
Aliquot and store at -20°C.
-
Assay Procedure (96-well plate format)
-
Assay Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each reaction, combine the following in a microcentrifuge tube:
-
158 µL Reaction Buffer (50 mM Tris-HCl, pH 8.0)
-
20 µL of 10 mM NAD⁺ Solution (Final concentration: 1 mM)
-
10 µL of 1 U/mL BADH Solution (Final concentration: 0.05 U/mL)
-
-
Reaction Setup:
-
Add 188 µL of the Assay Master Mix to each well of a 96-well UV-transparent microplate.
-
Add 10 µL of the esterase enzyme solution (appropriately diluted in Reaction Buffer) to the sample wells.
-
For the blank (negative control) wells, add 10 µL of Reaction Buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 20 µL of the 1 mM Substrate Working Solution to all wells. The final volume in each well will be 218 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-heated to the reaction temperature.
-
Measure the absorbance at 340 nm every 30 seconds for a duration of 10 to 30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance at 340 nm versus time (in minutes).
-
Determine the initial linear rate of the reaction (ΔAbs₃₄₀/min) for both the sample and blank wells.
-
Subtract the rate of the blank from the rate of the sample to correct for any background reaction:
-
Corrected Rate = (ΔAbs₃₄₀/min)ₛₐₘₚₗₑ - (ΔAbs₃₄₀/min)ᵦₗₐₙₖ
-
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law to calculate the activity of the esterase. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL or U/mL) = (Corrected Rate * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Total Volume: 0.218 mL
-
Path Length: This needs to be determined for the specific microplate and volume used (typically around 0.6 cm for 200 µL).
-
Enzyme Volume: 0.01 mL
-
-
Quantitative Data Summary
The following tables provide a summary of the assay parameters and an example of how kinetic data can be presented.
Table 1: Standard Assay Conditions
| Parameter | Value |
| Total Assay Volume | 218 µL |
| Substrate | This compound |
| Final Substrate Concentration | 0.092 mM |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Final NAD⁺ Concentration | 0.92 mM |
| Final BADH Concentration | 0.046 U/mL |
| Reaction Temperature | 37°C |
| Wavelength | 340 nm |
| Read Interval | 30 seconds |
| Total Read Time | 10-30 minutes |
Table 2: Example Michaelis-Menten Kinetic Data
This table shows hypothetical kinetic parameters for an esterase, which could be determined by varying the this compound concentration in the assay.
| Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Esterase A | 0.25 | 150 | 12.5 | 5.0 x 10⁴ |
| Esterase B | 1.10 | 85 | 7.1 | 6.5 x 10³ |
Conclusion
The coupled assay described herein provides a robust and continuous method for measuring the activity of esterases on the lipophilic substrate this compound. By converting the colorless product, benzyl alcohol, into a spectrophotometrically detectable molecule (NADH), this protocol allows for real-time kinetic analysis. This method is particularly useful for characterizing esterases where traditional p-nitrophenyl-based substrates are not suitable and for screening enzyme libraries or inhibitor compounds in a high-throughput format. Careful preparation of the substrate emulsion and inclusion of appropriate controls are critical for obtaining accurate and reproducible results.
Application of Benzyl Palmitate as a Plasticizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl palmitate, the ester of benzyl alcohol and palmitic acid, is emerging as a viable bio-based plasticizer for various polymer systems. As a long-chain fatty acid ester, it offers the potential for good compatibility with polymers, low volatility, and improved flexibility. This document provides detailed application notes and experimental protocols for researchers interested in evaluating this compound as a plasticizer, with a focus on its effects on the mechanical and thermal properties of polymers. While direct quantitative data for this compound in common thermoplastics like PVC is limited in publicly available literature, this document compiles relevant data from studies on similar systems to provide a comprehensive overview.
Data Presentation
The plasticizing effect of this compound has been evaluated in a silica-filled solution-polymerized styrene-butadiene rubber/butadiene rubber (S-SBR/BR) composite and compared with other fatty acid benzyl esters and a standard treated distillate aromatic extract (TDAE) plasticizer. The results are summarized in the tables below.
Table 1: Effect of Benzyl Esters on Mooney Viscosity and Curing Properties of S-SBR/BR Composites[1][2][3][4]
| Plasticizer | Mooney Viscosity (ML(1+4)@100°C) | Scorch Time (ts2, min) | Cure Time (t90, min) | Minimum Torque (ML, dN·m) | Maximum Torque (MH, dN·m) | Delta Torque (MH-ML, dN·m) |
| TDAE | 65.8 | 3.2 | 10.5 | 10.2 | 35.1 | 24.9 |
| Benzyl Laurate | 62.5 | 3.5 | 9.8 | 9.8 | 36.2 | 26.4 |
| Benzyl Myristate | 63.1 | 3.4 | 10.1 | 9.9 | 35.8 | 25.9 |
| This compound | 64.2 | 3.3 | 10.3 | 10.1 | 35.5 | 25.4 |
| Benzyl Stearate | 64.8 | 3.3 | 10.4 | 10.1 | 35.3 | 25.2 |
| Benzyl Oleate | 61.9 | 3.6 | 10.2 | 9.7 | 34.8 | 25.1 |
Table 2: Mechanical Properties of S-SBR/BR Composites with Benzyl Ester Plasticizers[1][2][3][4]
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% (MPa) | Modulus at 300% (MPa) | Hardness (Shore A) |
| TDAE | 18.5 | 450 | 2.1 | 10.5 | 65 |
| Benzyl Laurate | 19.2 | 480 | 2.3 | 11.2 | 66 |
| Benzyl Myristate | 18.9 | 470 | 2.2 | 10.9 | 66 |
| This compound | 18.6 | 460 | 2.2 | 10.7 | 65 |
| Benzyl Stearate | 18.4 | 455 | 2.2 | 10.6 | 65 |
| Benzyl Oleate | 19.5 | 490 | 2.1 | 10.8 | 64 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer.
Protocol 1: Preparation of Plasticized Polymer Sheets (Example with PVC)
This protocol is adapted from methodologies used for other benzyl esters in PVC and provides a general framework.[1]
Materials:
-
PVC resin (e.g., emulsion grade)
-
This compound
-
Primary plasticizer (e.g., DOP or a bio-based alternative, for co-plasticizer studies)[1]
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Co-stabilizer/secondary plasticizer (e.g., epoxidized soybean oil - ESBO)[1]
Equipment:
-
High-speed mixer
-
Two-roll mill
-
Compression molder
-
Steel mold
Procedure:
-
Pre-mixing: In a high-speed mixer, blend 100 parts per hundred resin (phr) of PVC with the desired amount of thermal stabilizer.
-
Plasticizer Addition: While mixing, gradually add the desired concentration of this compound (e.g., 30-60 phr). If using as a co-plasticizer, add the blend of this compound and the primary plasticizer.[1]
-
Homogenization: Continue mixing until a homogeneous dry blend is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill heated to a suitable temperature (e.g., 150-160°C).
-
Milling: Mill the compound until a uniform sheet is formed (typically 5-10 minutes).
-
Compression Molding: Place the milled sheet into a steel mold preheated in a compression molder (e.g., at 170°C).[1]
-
Molding: Apply a pressure of approximately 200 bars for 10-15 minutes to form a sheet of desired thickness (e.g., 1-2 mm).[1]
-
Cooling and Conditioning: Cool the mold under pressure, then remove the sheet. Condition the samples at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Protocol 2: Evaluation of Mechanical Properties
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned polymer sheets.
-
Measure the thickness and width of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Record the tensile strength, elongation at break, and modulus of elasticity.
Hardness Testing (ASTM D2240):
-
Use a Shore A or Shore D durometer, depending on the material's hardness.
-
Place the conditioned polymer sheet on a flat, hard surface.
-
Press the durometer foot firmly and quickly onto the sample, ensuring the indenter is normal to the surface.
-
Record the hardness reading within 1 second of firm contact. Take multiple readings at different locations and calculate the average.[1]
Protocol 3: Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the plasticized polymer sample (5-10 mg) into a TGA crucible.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature to determine the onset of degradation and thermal stability.
Differential Scanning Calorimetry (DSC):
-
Place a small, known weight of the plasticized polymer sample (5-10 mg) into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.[1]
Protocol 4: Plasticizer Migration Testing
Activated Carbon Method (based on ISO 177):
-
Cut circular specimens of the plasticized polymer sheet (e.g., 50 mm diameter).
-
Weigh the specimens accurately.
-
Place each specimen between two layers of activated carbon in a sealed container.
-
Store the container in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
After the specified time, remove the specimens, clean any adhering carbon, and reweigh them.
-
Calculate the percentage weight loss as an indicator of plasticizer migration due to volatility.
Solvent Extraction Method (based on ASTM D1239):
-
Cut specimens of a known weight and surface area.
-
Immerse the specimens in a chosen solvent (e.g., hexane, xylene, or mineral turpentine oil) in a sealed container at a controlled temperature.[1]
-
After a specified period, remove the specimens, dry them thoroughly, and reweigh.
-
Calculate the percentage weight loss to determine the extent of plasticizer extraction.[1]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound as a plasticizer.
Caption: Logical relationship of this compound's plasticizing action.
References
Application Notes and Protocols: Benzyl Palmitate as a Solvent for Poorly Soluble Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl palmitate, the ester of benzyl alcohol and palmitic acid, is a lipophilic compound with potential applications as a non-aqueous solvent in pharmaceutical formulations.[1][2] Its properties as an oily, low-volatility substance make it a candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), particularly for parenteral and topical drug delivery.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a solvent to enhance the solubility and formulation of such challenging APIs.
This compound's utility in pharmaceutical formulations stems from its ability to act as a carrier for active ingredients.[1][2] Its lipophilic nature allows for the potential enhancement of solubility for drugs that are otherwise difficult to dissolve in aqueous media.[1] Furthermore, its ester bond presents a possibility for prodrug design, where the active drug is released in the body through enzymatic cleavage.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug formulation.
| Property | Value | Reference |
| IUPAC Name | benzyl hexadecanoate | [1][2] |
| Molecular Formula | C23H38O2 | [1][2] |
| Molecular Weight | 346.5 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether | [2] |
| Stability | Good stability under normal storage conditions; susceptible to hydrolysis in the presence of moisture | [2] |
Applications in Drug Formulation
This compound's primary application in pharmaceuticals is as a solvent or carrier for active ingredients, particularly for poorly soluble drugs.[1][2] Its lipophilic character can significantly improve the dissolution rate and potentially the bioavailability of these compounds.[1]
Solubility Enhancement
The most direct application of this compound is as a primary solvent or co-solvent in non-aqueous formulations. For drugs with high lipophilicity, this compound can offer a suitable environment for dissolution, enabling the development of stable, injectable, or topical products.
Parenteral Formulations
Oil-based parenteral formulations are a common strategy for administering poorly water-soluble drugs, often providing a sustained-release effect.[2] this compound can be used as the oily vehicle in such formulations. These formulations are typically administered intramuscularly or subcutaneously.
Topical Formulations
For topical drug delivery, this compound may act as both a solvent and a penetration enhancer.[1] By dissolving the API and interacting with the stratum corneum, it can facilitate the drug's transport through the skin.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in the formulation of poorly soluble drugs. Researchers should adapt these protocols based on the specific properties of their API.
Protocol 1: Determination of Drug Solubility in this compound
This protocol outlines the steps to determine the saturation solubility of a poorly soluble drug in this compound.
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Samples:
-
Add an excess amount of the API to a series of glass vials.
-
Accurately weigh a known volume of this compound and add it to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Visually inspect the vials to confirm the presence of undissolved solid API, indicating saturation.
-
-
Sample Processing:
-
After the equilibration period, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Carefully collect an aliquot of the supernatant (the saturated drug solution in this compound) without disturbing the solid pellet.
-
-
Quantification:
-
Accurately dilute the aliquot of the supernatant with a suitable solvent in which both the drug and this compound are soluble.
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of the API.
-
Calculate the solubility of the API in this compound, typically expressed in mg/mL or mg/g.
-
Data Presentation: Solubility of a Model Drug (e.g., Progesterone) in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | ~0.007 |
| This compound | Data to be determined experimentally |
| Cottonseed Oil | Data for comparison |
| Ethyl Oleate | Data for comparison |
Note: The solubility of progesterone in water is provided as a reference point for its poor aqueous solubility.[3]
Protocol 2: Preparation of an Oil-Based Parenteral Formulation
This protocol describes the preparation of a simple oil-based solution of a poorly soluble drug in this compound for parenteral administration.
Materials:
-
Poorly soluble API
-
This compound (sterile, pharmaceutical grade)
-
Sterile glass vials and stoppers
-
Aseptic filling and sealing equipment
-
Dry heat oven for sterilization
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Sterilization:
-
Sterilize all glassware and equipment using appropriate methods (e.g., dry heat sterilization for glassware).
-
Sterilize the this compound vehicle by dry heat.
-
-
Formulation Compounding (under aseptic conditions):
-
In a sterile vessel, accurately weigh the required amount of this compound.
-
Gradually add the accurately weighed API to the this compound while stirring continuously with a sterile magnetic stirrer.
-
Continue stirring until the API is completely dissolved. Gentle heating may be applied if the API is heat-stable, but this must be carefully controlled to avoid degradation.
-
-
Aseptic Filling:
-
Aseptically filter the drug solution through a sterile, compatible filter if necessary and possible.
-
Fill the sterile solution into sterile vials under aseptic conditions.
-
Aseptically place sterile stoppers onto the vials and seal them.
-
-
Quality Control:
-
Perform quality control tests, including tests for sterility, drug content uniformity, and absence of particulate matter.
-
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for developing a drug formulation using this compound.
Conceptual Drug Delivery Pathway
Caption: Conceptual pathway for a drug formulated in this compound.
Conclusion
This compound presents a promising option as a solvent for the formulation of poorly soluble drugs, particularly for parenteral and topical applications. Its lipophilic nature and potential for sustained release make it a valuable tool for drug development professionals. The protocols and information provided herein offer a starting point for researchers to explore the utility of this compound in their specific formulation challenges. It is imperative that comprehensive solubility and stability studies are conducted for each new API to ensure the development of a safe, effective, and stable drug product.
References
- 1. scribd.com [scribd.com]
- 2. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150196640A1 - Progesterone formulations having a desirable pk profile - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Identification of Benzyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of benzyl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended to serve as a comprehensive guide for researchers and professionals involved in drug development and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.
Application Note: GC-MS for Purity and Impurity Profiling
This method is suitable for determining the purity of this compound raw material and for identifying and quantifying impurities in pharmaceutical and cosmetic formulations. The high sensitivity and specificity of GC-MS allow for the detection of trace-level impurities.
Experimental Protocol: GC-MS
a) Sample Preparation (for a cream/lotion matrix):
-
Weighing: Accurately weigh approximately 1 g of the cream or lotion into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer from the formulation matrix.
-
Collection: Carefully transfer the supernatant (organic layer) into a clean vial for GC-MS analysis. If necessary, filter the extract through a 0.45 µm syringe filter.
b) Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
c) Data Analysis and Interpretation:
-
Identification: The retention time of the this compound peak in the sample chromatogram should match that of a pure standard. The mass spectrum of the sample peak should be compared with a reference spectrum of this compound.
-
Expected Fragmentation Pattern: In the mass spectrum of this compound (C₂₃H₃₈O₂), key fragments to look for include:
-
Molecular Ion (M⁺): m/z 346 (may be weak or absent).
-
Tropylium Ion: A prominent peak at m/z 91, corresponding to the benzyl fragment [C₇H₇]⁺.
-
Acylium Ion: A peak at m/z 239, resulting from the loss of the benzyloxy group, [C₁₅H₃₁CO]⁺.
-
Other fragments resulting from the cleavage of the long alkyl chain.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-MS method for the quantitative analysis of this compound. These values are based on typical performance for similar long-chain fatty acid esters and would require validation for specific matrices.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous identification.
Application Note: NMR for Structural Confirmation and Quantification
This protocol is designed for the structural confirmation of synthesized this compound and can be adapted for quantitative analysis (qNMR) to determine the purity of the compound without the need for a specific reference standard (using a certified internal standard).
Experimental Protocol: NMR
a) Sample Preparation:
-
Dissolution: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (for qNMR): 5 x T₁ (typically 10-15 seconds for accurate integration).
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
c) Data Analysis and Interpretation:
-
¹H NMR Expected Chemical Shifts (in CDCl₃):
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-O-).
-
~2.3 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group of the palmitate chain (-CH₂-COO-).
-
~1.6 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.
-
~1.2-1.3 ppm (broad multiplet, ~24H): Methylene protons of the long alkyl chain.
-
~0.9 ppm (triplet, 3H): Terminal methyl protons of the palmitate chain.
-
-
¹³C NMR Expected Chemical Shifts (in CDCl₃):
-
~173 ppm: Carbonyl carbon of the ester.
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128 ppm: Aromatic CH carbons of the benzyl group.
-
~66 ppm: Methylene carbon of the benzyl group (-CH₂-O-).
-
~34 ppm: Methylene carbon adjacent to the carbonyl group.
-
~22-32 ppm: Methylene carbons of the long alkyl chain.
-
~14 ppm: Terminal methyl carbon of the palmitate chain.
-
Quantitative Data Summary (qNMR)
The following table outlines the expected performance characteristics for a validated qNMR method for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 mg/mL |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 2% |
Mandatory Visualizations
Caption: Workflow for this compound Analysis.
Application Notes and Protocols: Benzyl Palmitate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl palmitate (CAS No. 41755-60-6), the ester of benzyl alcohol and palmitic acid, is a flavoring agent utilized in the food and fragrance industries.[1][2][3] It is characterized by a mild, floral, and waxy aroma. This document provides detailed application notes and experimental protocols for the use of this compound as a flavoring agent in the food industry, intended for researchers, scientists, and drug development professionals. While the group of benzyl derivatives has been reaffirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel, it is important to note that a specific FEMA number for this compound has not been identified in the public domain.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Benzyl hexadecanoate | [7] |
| Synonyms | Palmitic acid benzyl ester | [7] |
| CAS Number | 41755-60-6 | [1][7] |
| Molecular Formula | C23H38O2 | [1][7] |
| Molecular Weight | 346.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild floral, waxy | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | [8] |
Regulatory Status
The regulatory status of this compound as a food flavoring agent is complex. The FEMA Expert Panel has reaffirmed the GRAS status for a group of benzyl derivatives, including benzyl alcohol, benzaldehyde, and various benzyl esters.[4][6][9] This assessment is based on their rapid absorption, metabolic detoxification, and excretion, as well as low levels of use in food.[4] However, this compound is not explicitly listed in the U.S. Food and Drug Administration's (FDA) regulations for synthetic flavoring substances and adjuvants (21 CFR 172.515). Similarly, a specific evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for this compound was not found in the public database.[10][11] Therefore, its use in food products should be in compliance with the general principles of GRAS and in accordance with good manufacturing practices.
Applications in the Food Industry
This compound is described as having a pleasant aroma and is used as a flavoring agent in the food industry.[1] Its waxy and subtle floral notes can contribute to the overall flavor profile of various food products. Due to its lipophilic nature, it is particularly suitable for applications in fat-based systems.
Potential Food Categories for Application:
-
Confectionery: In fillings for chocolates, candies, and baked goods.
-
Dairy Products: As a component in artificial butter or cream flavors.
-
Beverages: In trace amounts to add complexity to fruit or floral flavored drinks.
-
Baked Goods: To enhance the aroma of cakes, cookies, and pastries.
Sensory Perception and Signaling Pathway
The sensory perception of this compound is a combination of its aroma (olfaction) and potential taste (gustation). As an ester of a long-chain fatty acid, its perception likely involves pathways for both esters and fatty acids.
Olfactory Pathway
The aroma of this compound is perceived when volatile molecules bind to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The binding of an odorant molecule to its specific OR triggers a signaling cascade, leading to the perception of smell in the brain. While the specific ORs that bind to this compound have not been deorphanized, the general pathway is illustrated below.
Caption: Putative olfactory signaling pathway for this compound.
Gustatory Pathway
The taste perception of fatty acids is an emerging area of research. Studies suggest that long-chain fatty acids can be detected by taste receptor cells on the tongue through the interaction with specific GPCRs, such as GPR40 and GPR120. It is plausible that this compound, after potential hydrolysis by lingual lipases into benzyl alcohol and palmitic acid, could activate these pathways.
Caption: Putative gustatory signaling pathway for palmitic acid derived from this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the application of this compound as a flavoring agent. Researchers should adapt these protocols to their specific food matrix and research objectives.
Protocol 1: Sensory Evaluation - Descriptive Analysis
This protocol outlines a method for characterizing the flavor profile of this compound in a food matrix.
Caption: Workflow for descriptive sensory analysis of this compound.
Methodology:
-
Panelist Selection and Training: Select 8-12 individuals with demonstrated sensory acuity. Train them to identify and scale the intensity of relevant aroma and flavor attributes.
-
Lexicon Development: In a group session, present panelists with reference standards for expected flavor notes (e.g., beeswax for "waxy," linalool for "floral") to develop a consensus lexicon.
-
Sample Preparation: Prepare a control sample of the food matrix without this compound and several test samples with varying concentrations of this compound. The concentration range should be determined through preliminary testing to span from sub-threshold to clearly perceptible levels.
-
Evaluation: Present the samples to the panelists in a controlled environment. Samples should be coded with random three-digit numbers and presented in a randomized order. Panelists should rate the intensity of each attribute in the lexicon on a 15-cm line scale anchored with "low" and "high."
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the control and test samples for each attribute. Use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations produce a significant effect. The results can be visualized using a spider web plot.
Protocol 2: Stability Testing - Accelerated Shelf-Life Study
This protocol describes a method to assess the stability of this compound in a food product under accelerated conditions.
Caption: Workflow for an accelerated shelf-life study of this compound.
Methodology:
-
Sample Preparation: Prepare the food product containing this compound at a known concentration. Package the product in its intended commercial packaging.
-
Storage: Store the samples in controlled environment chambers at a minimum of three different elevated temperatures (e.g., 25°C, 35°C, and 45°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.
-
Chemical Analysis:
-
Quantification of this compound: Use a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID), to quantify the remaining concentration of this compound.
-
Identification of Degradation Products: Use GC-MS to identify potential degradation products, such as benzyl alcohol and palmitic acid, which may result from hydrolysis.
-
-
Sensory Analysis: Conduct sensory tests, such as a triangle test, to determine if a perceivable difference exists between the stored samples and a freshly prepared control.
-
Data Analysis and Modeling:
-
Plot the concentration of this compound versus time for each temperature and determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).
-
Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the temperature in Kelvin) to determine the activation energy (Ea) for the degradation reaction.
-
Extrapolate the data to predict the shelf-life at normal storage conditions.
-
Protocol 3: Quantification of this compound in a Food Matrix by GC-MS
This protocol provides a general procedure for the quantification of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize a known amount of the food sample.
-
For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether. For fatty samples, dissolve the sample in a suitable solvent.
-
Add an appropriate internal standard (e.g., an ester with similar properties not present in the sample).
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer and concentrate it under a stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the high-boiling point this compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound and the internal standard in a solvent that mimics the final sample extract.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the food sample using the calibration curve.
-
Conclusion
This compound is a flavoring agent with potential applications in the food industry, particularly in fat-based systems, owing to its waxy and mild floral aroma. While the broader category of benzyl derivatives is considered GRAS, the specific regulatory status of this compound for food use requires careful consideration. The provided protocols for sensory evaluation, stability testing, and chemical analysis offer a foundation for researchers to explore its application and performance in various food products. Further research is needed to establish a definitive flavor threshold, detailed stability kinetics in different food matrices, and to elucidate the specific sensory receptors involved in its perception.
References
- 1. Buy this compound (EVT-391689) | 41755-60-6 [evitachem.com]
- 2. de.alfa-industry.com [de.alfa-industry.com]
- 3. Buy this compound | 41755-60-6 [smolecule.com]
- 4. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fat - Wikipedia [en.wikipedia.org]
- 9. femaflavor.org [femaflavor.org]
- 10. WHO | JECFA [apps.who.int]
- 11. BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
Investigating Protein S-Palmitoylation Using Chemical Probes: Application Notes and Protocols
Abstract
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, and function. Dysregulation of this process is implicated in numerous diseases, making the enzymes that mediate S-palmitoylation—protein acyltransferases (PATs) of the DHHC family—promising therapeutic targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating protein S-palmitoylation. While the initial topic of investigation was benzyl palmitate, a thorough review of the scientific literature revealed limited evidence for its direct role in S-palmitoylation. Therefore, these notes focus on the well-characterized, albeit non-specific, inhibitor 2-bromopalmitate (2-BP) as a representative tool for studying the inhibition of S-palmitoylation.
Introduction to Protein S-Palmitoylation
S-palmitoylation is a dynamic and reversible lipid modification that governs the hydrophobicity, membrane association, and protein-protein interactions of a vast array of cellular proteins.[1] This process is mediated by a family of 23 zinc finger DHHC domain-containing (ZDHHC) PATs, which catalyze the attachment of palmitate to cysteine residues via a thioester linkage. The reverse reaction, depalmitoylation, is catalyzed by acyl-protein thioesterases (APTs).[2] The dynamic nature of S-palmitoylation allows for rapid control over signaling pathways, including those involving prominent proteins such as Ras and endothelial nitric oxide synthase (eNOS).
The Role of 2-Bromopalmitate (2-BP) as an Inhibitor
2-Bromopalmitate is a widely used tool to study the functional consequences of inhibiting protein S-palmitoylation. It is a non-metabolizable analog of palmitic acid that has been shown to broadly inhibit DHHC enzymes.[3]
Mechanism of Action: 2-BP acts as a pan-inhibitor of S-acylation. It has been found to irreversibly inhibit S-acylation by disrupting the autoacylation of DHHC proteins.[2] In cells, 2-BP can be converted to 2-BP-CoA, which is a more reactive species with broad reactivity.[2] It is important to note that 2-BP is not specific to DHHC enzymes and can also inhibit other lipid-processing enzymes, including some acyl-protein thioesterases (APTs), which are responsible for depalmitoylation.[2][4] This lack of specificity should be considered when interpreting experimental results.
Quantitative Data on 2-BP Inhibition
The following tables summarize the inhibitory concentrations of 2-BP on various DHHC enzymes and its effects on the palmitoylation of specific protein substrates.
| DHHC Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
| zDHHC2 | ~10 | In vitro, purified enzyme | [5] |
| zDHHC3 | ~250 | In-cell Acyl-cLIP assay | [6] |
| zDHHC7 | 9.0 - 12 | In-cell Acyl-cLIP assay | [6] |
| zDHHC9/GCP16 | Not specified, but inhibited | In vitro, purified enzyme | [7] |
| zDHHC20 | Not specified, but inhibited | Crystal structure shows covalent binding | [2] |
Table 1: IC₅₀ values of 2-bromopalmitate for various DHHC enzymes.
| Protein Substrate | Cell Type | 2-BP Concentration | Effect on Palmitoylation | Reference |
| eNOS | LV myocytes from sham rats | 100 µM | Prevented palmitic acid-induced increase in palmitoylation. | [8] |
| GAP43-YFP | Live cells | IC₅₀ = 14.9 µM | Inhibition of plasma membrane localization. | [5] |
| General Proteome | HUVECs | 20 µM | Global inhibition of palmitoylation. | [9] |
| Fyn, Lck, LAT | Jurkat T cells | 100 µM | Blocked localization to detergent-resistant membranes. |
Table 2: Effects of 2-bromopalmitate on the S-palmitoylation of specific proteins.
Experimental Protocols
Protocol for Inhibiting S-Palmitoylation in Cell Culture with 2-BP
This protocol provides a general guideline for treating cultured cells with 2-BP to inhibit protein S-palmitoylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2-bromopalmitate (2-BP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare 2-BP Stock Solution: Prepare a 100 mM stock solution of 2-BP in DMSO. Store at -20°C.[3]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment:
-
Dilute the 2-BP stock solution in pre-warmed complete cell culture medium to the desired final concentration. Common working concentrations range from 10 µM to 100 µM.[3][9][10] A vehicle control (DMSO) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the 2-BP-containing medium or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from a few hours to overnight, depending on the experimental goals and the cell type's tolerance to the inhibitor.[3]
-
Harvesting: After incubation, wash the cells with PBS and proceed with cell lysis for downstream analysis (e.g., Acyl-Biotin Exchange assay).
Acyl-Biotin Exchange (ABE) Assay for Detecting Changes in Protein Palmitoylation
The ABE assay is a robust method to detect and quantify changes in protein S-palmitoylation. It involves three main steps: blocking free thiols, cleaving thioester bonds to reveal palmitoylated cysteines, and labeling these newly exposed thiols with biotin.[11][12]
Materials:
-
Lysis Buffer (e.g., RIPA buffer)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution
-
Biotin-BMCC or Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis and Blocking of Free Thiols:
-
Lyse cells in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.[12]
-
-
Removal of NEM:
-
Precipitate proteins (e.g., with acetone or chloroform/methanol) to remove excess NEM.
-
-
Cleavage of Thioester Bonds:
-
Resuspend the protein pellet in a buffer. Divide the sample into two aliquots.
-
Treat one aliquot with hydroxylamine (HAM) at a neutral pH to specifically cleave the thioester linkage of palmitoylated cysteines.
-
Treat the second aliquot with a control buffer (e.g., Tris buffer) as a negative control.[12]
-
-
Biotinylation of Newly Exposed Thiols:
-
Incubate both samples with a thiol-reactive biotinylating reagent, such as Biotin-BMCC or Biotin-HPDP. This will label the cysteine residues that were previously palmitoylated in the HAM-treated sample.[13]
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the protein of interest. An increased signal in the HAM-treated lane compared to the control lane indicates that the protein is palmitoylated.
-
Visualizations of Pathways and Workflows
The S-Palmitoylation Cycle
Caption: The dynamic and reversible cycle of protein S-palmitoylation.
Mechanism of 2-BP Inhibition
Caption: 2-Bromopalmitate inhibits DHHC-PATs, blocking S-palmitoylation.
Experimental Workflow for Acyl-Biotin Exchange (ABE)
Caption: Workflow of the Acyl-Biotin Exchange (ABE) assay.
Conclusion
The study of protein S-palmitoylation is essential for understanding a multitude of cellular processes and their deregulation in disease. While specific inhibitors for individual DHHC enzymes are still under development, broad-spectrum inhibitors like 2-bromopalmitate remain valuable tools for investigating the global effects of S-palmitoylation. The protocols and data presented herein provide a framework for researchers to explore the role of this critical post-translational modification in their systems of interest. Careful consideration of the non-specific effects of 2-BP and the inclusion of appropriate controls are paramount for the robust interpretation of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insulin-Regulated Protein Palmitoylation Impacts Endothelial Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. ABE assay. [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Benzyl Palmitate in Aqueous Media
Welcome to the technical support center for benzyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound, a highly lipophilic ester.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you successfully incorporate this compound into your aqueous-based experiments.
Troubleshooting Guide
Researchers often observe precipitation or cloudiness when attempting to dissolve this compound in aqueous media. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem / Observation | Potential Cause | Suggested Solution & Rationale |
| Immediate Precipitation: White or oily precipitate forms instantly when this compound is added to the aqueous buffer. | High Lipophilicity: this compound is an ester of a long-chain fatty acid (palmitic acid) and is virtually insoluble in water.[1] | Use of Co-solvents: Dissolve this compound in a water-miscible organic solvent first before adding it to the aqueous phase.[3][4] This is often the simplest and quickest method to try.[3] The co-solvent increases the polarity of the solvent mixture, allowing for dissolution.[4] |
| Precipitation on Dilution: A clear solution prepared with a co-solvent becomes cloudy or precipitates when further diluted with an aqueous buffer. | Insufficient Co-solvent Concentration: The final concentration of the organic co-solvent has dropped below the critical level required to keep the compound in solution. This is a common risk with co-solvent systems.[5] | Increase Surfactant Concentration or Use Micellar Solubilization: Introduce a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) at a concentration above its Critical Micelle Concentration (CMC). The surfactant molecules will form micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase even upon dilution.[5][6] |
| Low Drug Loading Capacity: The required concentration of this compound cannot be achieved without using excessively high levels of co-solvents or surfactants, which may be toxic or interfere with the experiment. | Saturation of the Solvent System: The formulation has reached its maximum capacity for solubilizing the lipophilic compound. | Formulate a Nanoemulsion or Microemulsion: These advanced delivery systems consist of small, stable droplets of an oil phase (which can be this compound itself or a carrier oil containing it) dispersed in an aqueous phase, stabilized by surfactants and co-surfactants.[6][7] They offer significantly higher drug loading capacity and improved stability.[6] A similar compound, benzyl benzoate, has been successfully formulated this way.[7] |
| Long-Term Instability: The prepared solution is initially clear but shows signs of precipitation or phase separation after storage (e.g., 24 hours at 4°C). | Thermodynamic Instability: The formulation is a supersaturated or thermodynamically unstable system. Changes in temperature can reduce solubility.[6] | Optimize Formulation or Use Solid Dispersion: For long-term stability, a nanoemulsion with an optimized surfactant-to-oil ratio is recommended.[8][9] Alternatively, creating a solid dispersion by dissolving this compound and a hydrophilic carrier (e.g., PEG 4000, PVP) in a common solvent and then removing the solvent can enhance stability and dissolution upon rehydration.[6][10] |
Illustrative Solubility Enhancement Data
The following table provides an example of how different formulation strategies can dramatically increase the apparent solubility of a lipophilic compound like this compound in an aqueous medium.
| Formulation Strategy | Example Components | Apparent Solubility (Illustrative) |
| Aqueous Buffer Alone | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 µg/mL |
| Co-Solvent System | 20% Ethanol in PBS | 1-5 mg/mL |
| Micellar Solution | 2% Tween 80 in PBS | 5-10 mg/mL |
| Nanoemulsion | 5% this compound, 10% Tween 80, 5% Propylene Glycol | > 20 mg/mL |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to dissolve in water?
A1: this compound is an ester formed from benzyl alcohol and palmitic acid, a 16-carbon saturated fatty acid.[11] Its long hydrocarbon chain makes it highly nonpolar and lipophilic (fat-loving), which is why it is practically insoluble in water, a polar solvent.[1][2]
Q2: I need to make a stock solution. What solvent should I use?
A2: For a concentrated stock solution, you should use a water-miscible organic solvent in which this compound is freely soluble, such as ethanol, isopropanol, or dimethyl sulfoxide (DMSO).[1][12] This stock can then be carefully diluted into your aqueous experimental medium. Always perform a test dilution to ensure it doesn't precipitate at your final desired concentration.
Q3: When is it appropriate to use a surfactant over a co-solvent?
A3: A surfactant is recommended when you experience precipitation upon diluting a co-solvent-based solution or when you need to maintain solubility at a very low co-solvent concentration.[5] Surfactants are also beneficial for improving the stability of the formulation and can be essential for creating high-capacity delivery systems like nanoemulsions.[6]
Q4: What are the main advantages of using a nanoemulsion for this compound delivery?
A4: Nanoemulsions offer several key advantages for highly lipophilic compounds:
-
High Loading Capacity: They can accommodate a much larger amount of the compound compared to simple co-solvent or micellar systems.[6]
-
Enhanced Stability: Well-formulated nanoemulsions are kinetically stable and can prevent precipitation over long periods.[8][9]
-
Improved Bioavailability: For drug delivery applications, the small droplet size can increase the surface area, leading to better absorption and bioavailability.[3][7]
Q5: Will these solubilization methods affect my biological experiment?
A5: Yes, they can. Organic solvents (ethanol, DMSO) and surfactants (Tween 80) can have their own biological effects or be toxic to cells at certain concentrations. It is critical to run proper vehicle controls in your experiments. This involves testing the effects of the co-solvent/surfactant/nanoemulsion formulation without this compound to ensure that the observed effects are due to the compound itself and not the delivery system.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Solution using a Co-solvent
This protocol describes the simplest method for solubilizing this compound for initial screening experiments.
-
Prepare Stock Solution: Weigh the desired amount of this compound and dissolve it in pure, anhydrous ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
Pre-warm Aqueous Medium: Gently warm your final aqueous buffer (e.g., PBS) to 37°C. This can slightly aid in solubility.
-
Dilution: While vortexing the pre-warmed buffer, slowly add the required volume of the this compound stock solution drop-by-drop.
-
Final Concentration: Ensure the final concentration of ethanol in the solution is sufficient to maintain solubility but does not exceed the tolerance limit for your experiment (typically <1%, but should be determined empirically).
-
Observation: Visually inspect the solution for any signs of cloudiness or precipitation. If it remains clear, it is ready for immediate use.
Protocol 2: Formulation of a this compound Nanoemulsion
This protocol describes a high-pressure homogenization method for creating a stable oil-in-water (O/W) nanoemulsion.
-
Prepare the Oil Phase:
-
In a glass beaker, combine this compound (e.g., 5% w/w) with a carrier oil like medium-chain triglyceride (MCT) oil (e.g., 5% w/w).
-
Add a lipophilic surfactant (e.g., Span 80, 2% w/w).
-
Gently heat to ~60°C and stir until a homogenous, clear oil phase is obtained.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, add a hydrophilic surfactant (e.g., Tween 80, 8% w/w) to purified water (e.g., 80% w/w).
-
Heat to ~60°C and stir until the surfactant is fully dissolved.
-
-
Create a Coarse Emulsion: While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under constant stirring with a high-shear mixer (e.g., at 5,000 RPM) for 10-15 minutes. This will create a milky, coarse emulsion.
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize for 5-10 cycles at a pressure of 15,000-20,000 PSI. Ensure the system is cooled to prevent overheating.
-
-
Final Product: The resulting nanoemulsion should appear translucent or slightly bluish. Cool to room temperature and store at 4°C. Characterize for droplet size, polydispersity index (PDI), and zeta potential before use.
Visualizations
Logical Workflow for Troubleshooting Solubility
The diagram below outlines a step-by-step decision-making process for addressing the solubility challenges of this compound.
Caption: A decision tree for selecting an appropriate solubilization strategy.
Experimental Workflow for Nanoemulsion Formulation
This diagram illustrates the key stages in preparing a this compound nanoemulsion using high-pressure homogenization.
Caption: Key steps for creating a this compound nanoemulsion.
References
- 1. Buy this compound (EVT-391689) | 41755-60-6 [evitachem.com]
- 2. Buy this compound | 41755-60-6 [smolecule.com]
- 3. longdom.org [longdom.org]
- 4. wjbphs.com [wjbphs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzyl Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude benzyl palmitate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via the esterification of palmitic acid and benzyl alcohol, may contain several impurities.[1] These include:
-
Unreacted Starting Materials: Palmitic acid and benzyl alcohol are the most common impurities.
-
Catalyst Residues: Depending on the synthetic route, residual acid (e.g., sulfuric acid, p-toluenesulfonic acid) or enzyme catalysts may be present.
-
Water: As a byproduct of the esterification reaction, water can be present in the crude product.
-
Side-Reaction Products: Oxidation of benzyl alcohol can lead to the formation of benzaldehyde.[2]
Q2: Which purification techniques are most suitable for this compound?
The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common methods are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid crude product.
-
Column Chromatography: A versatile technique for separating this compound from a wide range of impurities, suitable for both small and medium scales.
-
Fractional Distillation (under reduced pressure): Ideal for large-scale purification and for separating components with different boiling points.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable solvent system for developing a TLC plate for this compound and its common impurities is a mixture of hexane and ethyl acetate. The ratio can be optimized, but a starting point of 9:1 (hexane:ethyl acetate) is recommended. The spots can be visualized under UV light or by using an iodine chamber.
Troubleshooting Guides
Recrystallization
Problem 1: Oily precipitate instead of crystals.
-
Cause: The solvent may be too nonpolar for this compound, or the cooling process is too rapid.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a more polar, miscible solvent (e.g., ethanol) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the initial solvent to clarify the solution.
-
Allow the solution to cool down slowly to room temperature, and then transfer it to an ice bath to promote gradual crystal formation.
-
Problem 2: No crystal formation upon cooling.
-
Cause: The solution may be too dilute, or crystallization requires initiation.
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound if available.
-
Concentrate the Solution: If induction fails, evaporate some of the solvent to increase the concentration of this compound and then attempt to recrystallize.
-
Problem 3: Low recovery of purified this compound.
-
Cause: Too much solvent was used, or the crystals are being washed with a solvent in which they are too soluble.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Cause: The chosen mobile phase (eluent) may have incorrect polarity.
-
Solution:
-
Optimize the Eluent: Use TLC to test different solvent systems. For this compound, which is a relatively non-polar ester, a mobile phase of hexane with a small percentage of a more polar solvent like ethyl acetate is a good starting point. Adjust the ratio to achieve good separation (Rf value of this compound around 0.3-0.4).
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of this compound.
-
Problem 2: Tailing of spots on TLC and bands on the column.
-
Cause: The sample may be too concentrated, or there might be strong interactions with the stationary phase. Residual acidic impurities can also cause tailing.
-
Solution:
-
Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
-
Neutralize the Crude Product: If acidic impurities are suspected, wash the crude product with a dilute sodium bicarbonate solution before purification.
-
Problem 3: Cracking or channeling of the column packing.
-
Cause: Improper packing of the column.
-
Solution:
-
Proper Packing Technique: Pack the column using a slurry method to ensure a uniform and compact bed. Gently tap the column while packing to dislodge any air bubbles.
-
Maintain a Level Solvent Head: Do not let the top of the column run dry during the separation process.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, a mixture of ethanol and water is a suitable solvent system. This compound is soluble in hot ethanol and insoluble in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Loading the Column: Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Notes |
| Recrystallization | >98% | 60-80% | Highly dependent on the initial purity of the crude product. |
| Column Chromatography | >99% | 70-90% | Effective for removing a wide range of impurities. |
| Fractional Distillation | >99% | 80-95% | Best suited for large-scale purification. |
Note: The purity and yield can vary significantly based on the specific experimental conditions and the composition of the crude mixture.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Stability Testing of Benzyl Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl palmitate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what applications is it commonly used?
A: this compound is an ester formed from the reaction of benzyl alcohol and palmitic acid. It is used in various applications, including as an emollient and skin-conditioning agent in cosmetics and as a flavoring agent in the food industry. In pharmaceutical development, it may be used as a plasticizer or as a component in topical formulations.
Q2: What are the primary degradation pathways for this compound?
A: As an ester, the most common degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond, yielding benzyl alcohol and palmitic acid.[1] This process can be catalyzed by acids or bases. Other potential degradation pathways that should be investigated during stability studies include oxidation and photodegradation.
Q3: How does pH affect the stability of this compound?
A: The stability of this compound is significantly influenced by pH. Like most esters, it is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Alkaline hydrolysis is typically faster than acidic hydrolysis. Therefore, formulations containing this compound should be buffered to maintain a pH where the rate of hydrolysis is minimized, which is generally in the neutral to slightly acidic range.
Q4: What is a forced degradation study and why is it important for this compound?
A: A forced degradation or stress testing study is designed to accelerate the degradation of a substance to identify its likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. For this compound, this involves exposing it to harsh conditions such as strong acids and bases, oxidizing agents, high temperatures, and intense light to understand its intrinsic stability and to ensure that any analytical methods can separate the intact drug from its degradation products.
Q5: What are the recommended storage conditions for this compound?
A: To ensure its stability, this compound should be stored in a cool, dry place in tightly closed containers. It should be protected from light and moisture to prevent photodegradation and hydrolysis. For long-term storage, it is advisable to keep it in a well-ventilated area away from strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram during stability testing. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating. |
| Loss of assay of this compound in a formulation. | Hydrolysis due to inappropriate pH. | Measure the pH of the formulation. If necessary, adjust the pH to a more neutral range and consider the use of a suitable buffering agent. |
| Oxidation. | Investigate the presence of oxidizing agents in the formulation or packaging. Consider adding an antioxidant. | |
| Photodegradation. | Protect the formulation from light by using opaque or amber-colored packaging. | |
| Physical changes in the formulation (e.g., phase separation, crystallization). | Incompatibility with excipients. | Conduct compatibility studies with individual excipients to identify the source of the incompatibility. |
| Temperature-induced changes. | Evaluate the formulation's stability at different temperatures to determine optimal storage conditions. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare solutions of 0.1 N hydrochloric acid (HCl) and 0.1 N sodium hydroxide (NaOH).
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Neutral Hydrolysis: Mix equal volumes of the this compound stock solution and purified water.
-
Incubate all three solutions at a controlled temperature (e.g., 60°C) and withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the amount of this compound remaining and to detect the formation of degradation products.
-
Protocol 2: Forced Oxidation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
Mix equal volumes of the this compound stock solution and the 3% H₂O₂ solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples using a stability-indicating HPLC method.
-
Protocol 3: Photostability Study
-
Procedure:
-
Expose a sample of this compound (as a solid or in solution) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Protocol 4: Thermal Stability Study
-
Procedure:
-
Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Withdraw samples at different time points (e.g., 1, 3, 7, and 14 days).
-
Analyze the samples using a stability-indicating HPLC method to check for any degradation.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Degradation Products Observed (if any) |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | [Insert Data] | Benzyl Alcohol, Palmitic Acid |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | [Insert Data] | Benzyl Alcohol, Palmitic Acid |
| Oxidation | 3% H₂O₂ | 24 | 25 | [Insert Data] | [Insert Data] |
| Photolysis | 1.2 million lux hours | 168 | 25 | [Insert Data] | [Insert Data] |
| Thermal | Dry Heat | 336 | 70 | [Insert Data] | [Insert Data] |
Table 2: Stability of this compound at Different pH Values
| pH | Buffer System | Temperature (°C) | Initial Assay (%) | Assay after X days (%) | Observations |
| 2.0 | HCl | 40 | [Insert Data] | [Insert Data] | [Insert Data] |
| 4.5 | Acetate | 40 | [Insert Data] | [Insert Data] | [Insert Data] |
| 7.0 | Phosphate | 40 | [Insert Data] | [Insert Data] | [Insert Data] |
| 9.0 | Borate | 40 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: General hydrolysis degradation pathway of this compound.
References
Troubleshooting common issues in benzyl palmitate crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of benzyl palmitate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
I. Troubleshooting Guide
This section provides solutions to common problems that may arise during the crystallization of this compound, a fatty acid ester known for its applications in various scientific and industrial fields.
Problem 1: this compound Fails to Crystallize and Remains an Oil
Q: I have dissolved my crude this compound in a solvent and allowed it to cool, but it has separated as an oil instead of forming crystals. What is causing this "oiling out," and how can I resolve it?
A: "Oiling out" is a common issue with low-melting-point compounds like this compound (melting point approx. 20-25°C). It occurs when the compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[1] Impurities can also suppress the melting point, exacerbating this issue.
Solutions:
-
Reduce the Cooling Rate: Rapid cooling often leads to the supersaturated solution reaching a temperature below the compound's melting point too quickly. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Use a Lower Polarity Solvent: this compound is a nonpolar molecule. Using a less polar solvent can sometimes facilitate crystallization. Consider switching to or adding a co-solvent like hexane.
-
Increase the Solvent Volume: Using a slightly larger volume of solvent than the minimum required for dissolution at high temperature can sometimes prevent oiling out by lowering the saturation temperature.[1]
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization at a temperature above where it would oil out.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.
Problem 2: Low or No Crystal Yield After Cooling
Q: After cooling the this compound solution, I have obtained very few or no crystals. What are the likely causes, and what steps can I take to improve my yield?
A: Low or no crystal yield is typically due to one of two reasons: the compound is too soluble in the chosen solvent at low temperatures, or the concentration of the compound is too low.
Solutions:
-
Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the yield is low, the solvent may be too "good" at keeping it in solution even when cold. Refer to the solvent selection table below and consider a solvent in which this compound is less soluble.
-
Reduce Solvent Volume: If too much solvent was used initially, the solution may not be sufficiently saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then attempt to recrystallize.[1]
-
Use a Co-solvent System (Anti-solvent): Dissolve the this compound in a "good" solvent (e.g., ethanol or acetone) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) in which it is insoluble until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Ensure Complete Dissolution: Make sure all the this compound has dissolved in the hot solvent before cooling. Any undissolved solid can act as a source of impurity.
Problem 3: Crystals Are Impure or Have the Wrong Morphology
Q: The crystals I've obtained are discolored, have a wide melting point range, or are not well-formed (e.g., needles instead of prisms). How can I improve the purity and crystal habit?
A: Impurities from the synthesis, such as residual benzyl alcohol or palmitic acid, can be trapped in the crystal lattice, affecting purity and morphology. The choice of solvent and cooling rate also significantly impacts crystal shape.
Solutions:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before crystallization.
-
Activated Charcoal: If the solution is colored, it may indicate the presence of colored impurities. Before cooling, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Slow Cooling: As mentioned previously, slow cooling is crucial for the formation of well-ordered, pure crystals. Rapid cooling can trap impurities.
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Solvent Choice: The solvent can influence the crystal habit. Experiment with different solvents to see how they affect the crystal shape. For example, some compounds form needles in one solvent and prisms in another.[2]
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the principle of "like dissolves like," non-polar and moderately polar solvents are good candidates. Ethanol, methanol, acetone, ethyl acetate, and hexane are commonly used for esters. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.
Q2: How can I remove unreacted benzyl alcohol and palmitic acid before crystallization?
A2: Unreacted starting materials are common impurities.
-
Benzyl Alcohol: Being moderately soluble in water, a liquid-liquid extraction with water can help remove excess benzyl alcohol before crystallization.[3]
-
Palmitic Acid: A wash with a dilute basic solution (e.g., 5% sodium bicarbonate) will convert the acidic palmitic acid into its water-soluble salt, which can then be removed in an aqueous layer.
Q3: Can polymorphism occur in this compound crystallization?
A3: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is common in long-chain fatty acid esters.[4] Different polymorphs can have different melting points, solubilities, and stabilities. The formation of a specific polymorph can be influenced by factors such as the solvent used, the cooling rate, and the presence of impurities. If you observe inconsistent melting points or crystal habits, you may be crystallizing different polymorphs.
Q4: My this compound is pure according to NMR, but it still won't crystallize. What should I do?
A4: Even with high purity, crystallization can be challenging for low-melting-point compounds.
-
Try a different crystallization technique: If cooling crystallization is not working, consider slow evaporation of a dilute solution in a suitable solvent.
-
Use a seed crystal: This is often the most effective method to induce crystallization in stubborn cases.
-
Consider the possibility of a eutectic mixture: If there are trace impurities that form a eutectic mixture with this compound, it can significantly depress the freezing point. Further purification may be necessary.
III. Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Solvents (Qualitative)
| Compound | Water | Ethanol | Acetone | Hexane/Heptane |
| This compound | Insoluble | Soluble | Soluble | Soluble |
| Benzyl Alcohol | Moderately Soluble[3] | Miscible[3] | Miscible[3] | Soluble[5][6] |
| Palmitic Acid | Insoluble | Soluble | Soluble | Soluble[7] |
Note: "Soluble" for this compound and palmitic acid generally increases with temperature.
Table 2: Recommended Solvents for this compound Crystallization
| Solvent System | Type | Rationale |
| Ethanol | Single Solvent | Good solubility at high temperatures, reduced solubility upon cooling. |
| Hexane | Single Solvent | Good for non-polar compounds, but may require very low temperatures for precipitation. |
| Ethanol/Water | Co-solvent | This compound is soluble in ethanol but insoluble in water. Adding water as an anti-solvent can induce crystallization. |
| Acetone/Hexane | Co-solvent | This compound is soluble in acetone but less soluble in hexane. Hexane acts as an anti-solvent. |
IV. Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate and add the ethanol portion-wise until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Co-solvent Crystallization using Ethanol and Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of room temperature ethanol.
-
Addition of Anti-solvent: Slowly add water dropwise while stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
V. Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. researchgate.net [researchgate.net]
Safe handling and laboratory storage procedures for benzyl palmitate
This technical support center provides guidance on the safe handling and laboratory storage procedures for benzyl palmitate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ester formed from the condensation of palmitic acid and benzyl alcohol.[1][2] It is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents like ethanol and ether, but not in water.[1]
Q2: What are the primary laboratory uses of this compound?
A2: In a research setting, this compound is often used for its plasticizing properties. It also serves as a model compound for studying chemical reactions and enzymatic activities.[1]
Q3: What are the general storage recommendations for this compound?
A3: this compound should be stored in a dry, cool, and well-ventilated area.[3] The container should be kept tightly closed to prevent contamination and degradation.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is recommended to wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. In situations with a risk of inhalation, a NIOSH-approved respirator may be necessary.
Q5: How should spills of this compound be handled?
A5: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure the area is well-ventilated during cleanup. Avoid allowing the spill to enter drains or waterways.
Q6: How should this compound waste be disposed of?
A6: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. It should be handled as hazardous waste and disposed of at an approved waste disposal facility.
Troubleshooting Guides
Issue 1: this compound has solidified.
-
Cause: The melting point of this compound is typically in the range of 20-25°C.[1] If the laboratory temperature drops below this, the compound may solidify.
-
Solution: Gently warm the container in a water bath to a temperature slightly above its melting point. Ensure the container is securely closed during warming to prevent water contamination.
Issue 2: The esterification reaction to synthesize this compound is not proceeding to completion.
-
Cause 1: Water Inhibition. The esterification reaction is a reversible equilibrium. The presence of water, a product of the reaction, can drive the equilibrium back towards the reactants (palmitic acid and benzyl alcohol).
-
Solution 1: Use a Dean-Stark apparatus to remove water as it is formed during the reaction. Alternatively, add a dehydrating agent to the reaction mixture.
-
Cause 2: Catalyst Inactivity. The acid or enzyme catalyst may be old, contaminated, or used in an insufficient amount.
-
Solution 2: Use a fresh or properly stored catalyst. Ensure the correct catalytic amount is used as specified in the protocol.
Issue 3: Difficulty in purifying this compound after synthesis.
-
Cause: Presence of unreacted starting materials. Palmitic acid and benzyl alcohol may remain in the crude product.
-
Solution:
-
Wash with a weak base: Use a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and remove unreacted palmitic acid.
-
Wash with water: To remove any remaining base and water-soluble impurities.
-
Drying: Dry the organic layer containing the this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification (if necessary): If impurities remain, consider purification by column chromatography or vacuum distillation.
-
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₈O₂ |
| Molecular Weight | 346.55 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | 20-25 °C[1] |
| Boiling Point | ~350 °C[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[1] |
Toxicological Data (of Related Compounds)
Note: Specific toxicological data for this compound is limited. The following data is for structurally related compounds and should be used for guidance only.
| Compound | Test | Species | Route | Value |
| Benzyl Acetate | LD50 | Rat | Oral | 2490 mg/kg |
| Benzyl Benzoate | LD50 | Rat | Oral | 500 mg/kg |
| Benzyl Benzoate | LD50 | Rabbit | Dermal | 4000 mg/kg |
Experimental Protocols
Protocol: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Palmitic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene (as solvent)
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine palmitic acid, a molar excess of benzyl alcohol, and toluene.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach the Dean-Stark apparatus and condenser to the flask. Heat the mixture to reflux using a heating mantle.
-
Water Removal: Continue to reflux the mixture, collecting the water that azeotropes with toluene in the side arm of the Dean-Stark apparatus until no more water is collected.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding the 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Managing by-product formation in benzyl palmitate chemical synthesis
Technical Support Center: Benzyl Palmitate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for managing by-product formation during the chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the direct acid-catalyzed esterification of palmitic acid with benzyl alcohol.[1][2] This reaction, often referred to as Fischer esterification, typically requires an acid catalyst like sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to drive the reaction to completion by removing water as it forms.[1]
Q2: What are the primary by-products I should be aware of during this compound synthesis?
A2: During the synthesis of this compound, several by-products and impurities can arise. The most common include:
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Unreacted Starting Materials: Residual palmitic acid and benzyl alcohol.
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Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol at elevated temperatures. This is a significant impurity as its boiling point is close to that of the product, making purification by distillation challenging.[3]
-
Oxidation Products: Benzaldehyde can form if the benzyl alcohol starting material is old or has been exposed to air.[3]
-
Hydrolysis Products: If excess water is present, the ester product can hydrolyze back to palmitic acid and benzyl alcohol, reducing the overall yield.[1][2]
Q3: What factors contribute to the formation of these by-products?
A3: By-product formation is influenced by several reaction parameters:
-
Temperature: High reaction temperatures, especially with localized overheating, can promote the formation of dibenzyl ether.[3]
-
Reactant Purity: Using benzyl alcohol contaminated with benzaldehyde will introduce this impurity into the final product.[3]
-
Presence of Water: Water can shift the reaction equilibrium backward through hydrolysis, reducing the ester yield.[1][2] It is crucial to remove water as it is formed, often with a Dean-Stark apparatus.
-
Molar Ratio: An inappropriate molar ratio of palmitic acid to benzyl alcohol can lead to incomplete conversion and excess unreacted starting materials.[2]
Q4: How can I minimize by-product formation and improve product purity?
A4: To enhance the purity and yield of this compound, consider the following strategies:
-
Control Reaction Temperature: Maintain the lowest effective temperature to facilitate esterification without encouraging side reactions like ether formation.[3]
-
Use High-Purity Reagents: Ensure benzyl alcohol is free from aldehydes and that all reagents are anhydrous.[3]
-
Remove Water: Utilize a Dean-Stark trap or other methods to continuously remove water from the reaction mixture, driving the equilibrium towards the product.
-
Optimize Molar Ratios: Employing a slight excess of one reactant (typically the alcohol) can help drive the reaction to completion.[2]
-
Consider Alternative Methods: For higher selectivity and milder conditions, enzymatic synthesis using lipases like Novozym 435 can be an excellent alternative to traditional chemical methods.[1][2]
Troubleshooting Guide
Problem: My final product analysis (GC-MS, NMR) shows a significant amount of unreacted palmitic acid.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or consider a slight increase in the catalyst concentration.
-
-
Possible Cause 2: Unfavorable Molar Ratio. An insufficient amount of benzyl alcohol was used.
-
Solution: Re-run the reaction using a higher molar ratio of benzyl alcohol to palmitic acid to shift the equilibrium towards the product.[2]
-
-
Possible Cause 3: Inactive Catalyst. The acid catalyst may be old or degraded.
-
Solution: Use fresh or properly stored acid catalyst. For heterogeneous catalysts like Amberlyst 15, ensure they have been properly activated and stored.[1]
-
Problem: I've detected dibenzyl ether as a major impurity.
-
Possible Cause: Excessive Reaction Temperature. The self-condensation of benzyl alcohol to form dibenzyl ether is favored at high temperatures.[3]
-
Solution: Lower the reaction temperature. Ensure the heating mantle or oil bath provides uniform heating to avoid localized "hot spots." Monitor the reaction temperature directly with a thermometer.
-
Problem: The yield is low, and I have detected both unreacted starting materials.
-
Possible Cause: Product Hydrolysis. Water present in the reaction vessel or introduced via non-anhydrous reagents is hydrolyzing the ester back to its starting materials.[1][2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Most importantly, employ a Dean-Stark apparatus during reflux to effectively sequester the water produced during the reaction.
-
Problem: My purified product has a faint almond-like smell, and analysis confirms the presence of benzaldehyde.
-
Possible Cause: Contaminated Benzyl Alcohol. The benzyl alcohol used was likely partially oxidized to benzaldehyde.[3]
-
Solution: Use a freshly opened bottle of benzyl alcohol or purify older stock by distillation before use. Store benzyl alcohol under an inert atmosphere (e.g., nitrogen or argon) and away from light to prevent oxidation.
-
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:1.5 | 1:2 | Increasing alcohol ratio generally increases conversion of the acid.[2] |
| Catalyst | H₂SO₄ | p-TSA | Amberlyst 15 | Heterogeneous catalysts like Amberlyst 15 can simplify purification and may offer high conversion rates (up to 99.3%).[1] |
| Temperature | 120°C | 140°C | 160°C | Higher temperatures increase reaction rate but may also increase dibenzyl ether formation.[3] |
| Water Removal | None | Desiccant | Dean-Stark | A Dean-Stark apparatus is most effective for removing water and driving the reaction to completion. |
| Purity (Est.) | ~85% | ~95% | >98% | Optimal conditions (B or C) with effective water removal yield higher purity. |
| Primary By-product | Unreacted Acid | Unreacted Alcohol | Dibenzyl Ether (at high temp) | The primary impurity depends heavily on the specific reaction conditions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound via Fischer Esterification
Materials:
-
Palmitic Acid (1 mole equivalent)
-
Benzyl Alcohol (1.5 mole equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 mole equivalents)
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly oven-dried.
-
Charging the Flask: To the round-bottom flask, add palmitic acid, benzyl alcohol, p-TSA, and toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC/GC analysis shows complete consumption of the limiting reagent.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted palmitic acid.
-
Workup - Washing: Wash the organic layer with brine to remove residual salts and water.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the toluene solvent using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to separate the this compound from unreacted benzyl alcohol and other high-boiling impurities.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for by-product identification.
References
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe disposal of benzyl palmitate and associated waste streams.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered hazardous waste?
A1: this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, any chemical waste must be evaluated to determine if it exhibits hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity. A waste determination must be performed for any waste material generated.[1] If the waste containing this compound exhibits any of these characteristics, it must be managed as hazardous waste.
Q2: What are the primary hazards associated with this compound?
A2: While specific hazard data for this compound is limited, related compounds like benzyl alcohol can be harmful if swallowed or inhaled and may cause serious eye irritation or allergic skin reactions.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What are the general guidelines for disposing of small quantities of this compound waste from experiments?
A3: For small spills or residual amounts, first, remove all sources of ignition.[3] Use an absorbent, non-combustible material like sand or diatomaceous earth to soak up the liquid.[4] The contaminated absorbent material should then be placed in a sealed, properly labeled container for disposal.[3] Always consult your institution's environmental health and safety (EHS) office for specific procedures.
Q4: Can I dispose of this compound down the drain?
A4: No, you should not dispose of this compound or any related chemical waste down the drain. This can contaminate water systems and is generally prohibited by regulations.[4][5]
Q5: What are the regulations I need to be aware of for chemical waste disposal?
A5: The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[6][7] States may have additional, more stringent regulations.[6][7] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Accidental Spill of this compound | Improper handling or container failure. | For small spills, remove ignition sources, absorb with inert material, and place in a sealed container for disposal.[3][4] For larger spills, evacuate the area and contact your institution's EHS office immediately. |
| Uncertainty about Waste Classification | Lack of specific data for a waste mixture containing this compound. | Contact your institution's EHS office. They can assist in performing a hazardous waste determination. |
| Contaminated Labware (Glassware, etc.) | Use in experiments involving this compound. | Rinse the labware with a suitable solvent (e.g., ethanol) to remove residual this compound.[3] Collect the solvent rinse as chemical waste. The cleaned labware can then be washed normally. |
| Disposal of Empty this compound Containers | Residual chemical remains in the "empty" container. | Triple-rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines. |
Experimental Protocol: Hydrolysis of this compound for Waste Neutralization
This protocol describes a method for the chemical breakdown of this compound into its constituent parts, benzyl alcohol and palmitic acid, which may be more amenable to standard disposal procedures. This process is based on the principle of ester hydrolysis.
Disclaimer: This is a general guideline. Researchers must adapt and validate the protocol for their specific laboratory conditions and waste composition. Always perform a risk assessment before undertaking any new chemical procedure.
Materials:
-
This compound waste
-
Water (distilled or deionized)
-
Heating mantle or oil bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH indicator strips or a pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask, reflux condenser, and heating source in a fume hood.
-
Reaction Mixture: For every 1 part of this compound waste, add 10 parts of water to the round-bottom flask. This molar excess of water helps to drive the hydrolysis reaction.
-
Heating: Heat the mixture to a gentle reflux (approximately 100°C at standard pressure) with continuous stirring. For more resistant benzyl esters, higher temperatures may be required.
-
Reaction Time: Maintain the reflux for a minimum of 4-6 hours. The reaction time may need to be extended depending on the volume and concentration of the waste.
-
Monitoring: Periodically and safely take a small aliquot of the reaction mixture to check for the presence of the this compound (e.g., by thin-layer chromatography). The reaction is complete when the starting material is no longer detectable.
-
Cooling and Separation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Upon cooling, the benzyl alcohol and palmitic acid may separate into distinct phases.
-
Neutralization and Disposal: Check the pH of the resulting mixture. Neutralize if necessary with a mild acid or base. The resulting mixture of benzyl alcohol and palmitic acid should be collected as chemical waste and disposed of according to your institution's guidelines. While the hydrolysis products are generally less persistent, they must still be disposed of responsibly.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. nordstrom.com [nordstrom.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Potassium - Wikipedia [en.wikipedia.org]
- 7. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
Validation & Comparative
Acaricidal Efficacy: A Comparative Analysis of Benzyl Benzoate and Benzyl Palmitate
For researchers and professionals in the fields of parasitology and drug development, the selection of effective acaricides is paramount in controlling mite infestations. This guide provides a detailed comparison of the acaricidal efficacy of two benzyl esters: the well-established benzyl benzoate and the less-studied benzyl palmitate. The comparison is based on available experimental data, providing a clear overview of their performance and the methodologies used for their evaluation.
Benzyl Benzoate: A Potent and Widely Studied Acaricide
Benzyl benzoate is a widely recognized acaricide with a long history of use in treating scabies in humans and controlling mite populations in various environments. Its mechanism of action is believed to involve the disruption of the nervous system of mites, leading to paralysis and death.
Quantitative Efficacy Data
Numerous studies have demonstrated the potent acaricidal activity of benzyl benzoate against a range of mite species. The following table summarizes key findings from in vitro and in vivo experiments.
| Mite Species | Concentration | Exposure Time | Mortality Rate | Reference |
| Sarcoptes scabiei var. hominis | 25% | < 3 hours | 100% | [1][2] |
| Dermatophagoides pteronyssinus | 2.0% | 24 hours | 100% | [3] |
| Dermatophagoides farinae | Active powder | 24 hours | 100% | [4] |
| Tyrophagus putrescentiae | 0.1% - 0.9% spray | 20-30 minutes | >90% | [5] |
Experimental Protocols for Efficacy Testing
The evaluation of acaricidal efficacy typically involves standardized in vitro assays. A common methodology is the contact bioassay, where mites are directly exposed to the test compound.
Example Experimental Protocol: In Vitro Contact Bioassay for Sarcoptes scabiei
-
Mite Collection: Mites are collected from the skin crusts of infested subjects.
-
Test Arenas: Glass vials or petri dishes are coated with the test substance (e.g., benzyl benzoate at a specific concentration).
-
Mite Exposure: A defined number of live adult mites are introduced into the test arenas.
-
Incubation: The arenas are incubated under controlled conditions (e.g., 25°C and 75% relative humidity).
-
Mortality Assessment: Mite viability is assessed at regular intervals (e.g., every hour) under a microscope. Mortality is confirmed by the absence of movement when probed.
-
Data Analysis: The time to achieve 100% mortality (LT100) or the concentration required to kill 50% of the mites (LC50) is calculated.
A typical experimental workflow for the in vitro comparison of acaricidal efficacy.
This compound: An Unexplored Candidate
The absence of data prevents a direct comparison of the acaricidal efficacy of this compound with that of benzyl benzoate. Further research, following standardized experimental protocols such as the one outlined above, is required to determine if this compound possesses any significant acaricidal activity.
Hypothetical Signaling Pathway Disruption by Acaricides
While the precise molecular targets of many acaricides are not fully elucidated, a common mechanism of action for neurotoxic acaricides is the disruption of neurotransmission. The following diagram illustrates a hypothetical signaling pathway in a mite's neuron that could be targeted by such compounds.
Hypothetical disruption of a mite's neuronal signaling pathway by a neurotoxic acaricide.
Conclusion
Based on the currently available scientific evidence, benzyl benzoate is a well-documented and effective acaricide against a variety of mite species. In contrast, there is a significant knowledge gap regarding the acaricidal potential of this compound. To establish the efficacy of this compound and enable a direct comparison with benzyl benzoate, dedicated in vitro and in vivo studies are necessary. Researchers in drug development are encouraged to investigate the potential of understudied compounds like this compound to identify novel and effective acaricidal agents.
References
- 1. Residual activity of benzyl benzoate against Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dust mite control compositions containing benzyl benzoate and alcohol - Patent US-5916917-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Benzyl-benzoate foam: effects on mite allergens in mattress, serum and nasal secretory IgE to Dermatophagoides pteronyssinus, and bronchial hyperreactivity in children with allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A comparative study of enzymatic versus chemical synthesis of benzyl palmitate
For researchers, scientists, and drug development professionals, the synthesis of esters like benzyl palmitate is a fundamental process. This guide provides a comparative analysis of two primary synthesis routes: traditional chemical methods and modern enzymatic approaches. We will delve into the experimental protocols, quantitative performance metrics, and the underlying principles of each method to provide a comprehensive overview for selecting the optimal synthesis strategy.
The choice between enzymatic and chemical synthesis hinges on a balance of factors including yield, purity, reaction conditions, and environmental impact. While chemical synthesis has been the conventional approach, enzymatic methods are gaining significant traction due to their specificity and sustainability.
At a Glance: Key Performance Indicators
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Fischer Esterification) |
| Typical Yield | High (>90%) | Variable (60-95%) |
| Purity | High, minimal byproducts | Lower, requires extensive purification |
| Reaction Temperature | Mild (40-60°C) | High (Reflux, >100°C) |
| Reaction Time | 4 - 24 hours | 2 - 20 hours |
| Catalyst | Lipase (e.g., Novozym 435) | Strong Acid (e.g., H₂SO₄, p-TsOH) |
| Environmental Impact | Low, biodegradable catalyst, less waste | High, corrosive catalysts, significant waste |
| Selectivity | High (regio- and stereoselectivity) | Low, potential for side reactions |
The Green Route: Enzymatic Synthesis
Enzymatic synthesis, a cornerstone of green chemistry, utilizes biocatalysts—in this case, lipases—to facilitate the esterification of palmitic acid with benzyl alcohol. This method offers a sustainable alternative to traditional chemical processes.[1] The enzymatic approach is lauded for its mild reaction conditions, which helps in reducing energy consumption and minimizing the degradation of sensitive substrates.[2]
One of the most significant advantages of enzymatic synthesis is the high selectivity of the lipase catalyst. This specificity results in the formation of the desired ester with minimal byproducts, simplifying the downstream purification process.[3] Furthermore, the enzyme catalyst is biodegradable and can often be immobilized and reused, which contributes to the economic and environmental viability of the process.[2]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a representative example of lipase-catalyzed synthesis of this compound.
Materials:
-
Palmitic Acid
-
Benzyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane, toluene, or solvent-free)
-
Molecular Sieves (optional, to remove water)
Procedure:
-
In a round-bottom flask, dissolve palmitic acid in the chosen organic solvent. If performing a solvent-free reaction, melt the palmitic acid.
-
Add benzyl alcohol to the mixture. A slight excess of the alcohol can be used to shift the equilibrium towards the product.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If using a solvent, add molecular sieves to adsorb the water produced during the reaction, which helps to drive the equilibrium towards ester formation.
-
Stir the mixture at a constant temperature, typically between 40°C and 60°C.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically within 4-24 hours), separate the immobilized enzyme by filtration.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary, though the high selectivity of the enzyme often results in a product of high purity.
The Traditional Path: Chemical Synthesis
Chemical synthesis of esters is most commonly achieved through Fischer esterification. This method involves the reaction of a carboxylic acid (palmitic acid) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5][6]
Fischer esterification is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the products.[5][6] This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.[4][6] While effective, this method often requires high reaction temperatures and can lead to the formation of byproducts due to the non-specific nature of the acid catalyst, necessitating more rigorous purification steps.[7]
Experimental Protocol: Chemical Synthesis of this compound (Fischer Esterification)
This protocol outlines a typical Fischer esterification for the synthesis of this compound.
Materials:
-
Palmitic Acid
-
Benzyl Alcohol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (as a solvent and for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add palmitic acid, benzyl alcohol, and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the progress of the reaction by observing the amount of water collected or by using TLC or GC.
-
Once the reaction is complete (typically after 2-20 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure to obtain the crude this compound.
-
The crude product often requires purification by distillation under reduced pressure or column chromatography to remove unreacted starting materials and byproducts.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both enzymatic and chemical synthesis.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Conclusion: A Clear Choice for Modern Synthesis
While both enzymatic and chemical methods can yield this compound, the enzymatic approach presents a more compelling case for modern synthetic applications. Its high selectivity leads to purer products and simplifies purification, while the mild reaction conditions reduce energy consumption and preserve the integrity of the molecules. The environmental benefits of using a biodegradable and reusable catalyst further position enzymatic synthesis as the superior choice for sustainable and efficient ester production. For applications in drug development and other high-purity fields, the advantages of the enzymatic route are particularly pronounced.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. research.rug.nl [research.rug.nl]
A Comparative Guide to the Validation of Analytical Methods for Benzyl Palmitate Quantification in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of benzyl palmitate, a common ingredient in cosmetics, food, and pharmaceutical products. Due to the limited availability of direct validation studies for this compound, this document leverages data from validated methods for structurally similar compounds, such as long-chain fatty acid esters and parabens, to provide representative performance characteristics. The information presented herein is intended to guide researchers in the selection and validation of appropriate analytical techniques for this compound in complex matrices.
Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound is dependent on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for this purpose.
Disclaimer: The following tables summarize validation data from studies on compounds structurally related to this compound. This data is presented to offer a reasonable expectation of the performance of these methods for this compound analysis. Method validation would still be required for the specific analyte and matrix of interest.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV (for Alkyl Parabens) | GC-MS (for Fatty Acid Methyl Esters) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85 - 115% |
| Precision (% RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 - 0.5 µg/mL |
Experimental Workflow & Signaling Pathways
A crucial aspect of ensuring reliable analytical data is a robust validation workflow. The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to guidelines from regulatory bodies such as the FDA.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to generate the validation data presented in this guide.
HPLC-UV Method for the Quantification of Alkyl Parabens (as a proxy for this compound)
This method is suitable for the determination of non-volatile, UV-active compounds like this compound in cosmetic or pharmaceutical creams and lotions.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a gradient elution. A typical gradient might start at 60% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
GC-MS Method for the Quantification of Fatty Acid Methyl Esters (as a proxy for this compound)
This method is ideal for the analysis of volatile and semi-volatile compounds. For non-volatile esters like this compound, a derivatization step to a more volatile form (e.g., transesterification to the methyl ester) may be necessary.
-
Sample Preparation and Derivatization (Transesterification):
-
Accurately weigh 100 mg of the sample into a glass reaction vial.
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Seal the vial and heat at 80 °C for 2 hours.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
-
Vortex for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a GC vial.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Conclusion
Comparative Efficacy of Benzyl Esters as Insecticidal Agents: A Data-Driven Analysis
For researchers, scientists, and professionals in drug development, the quest for effective and potentially safer insecticidal agents is a continuous endeavor. Benzyl esters, a class of aromatic compounds found in various essential oils, have garnered significant interest for their pesticidal properties. This guide provides a comparative analysis of the insecticidal activities of different benzyl esters, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further research and development.
Executive Summary
This analysis consolidates data on the insecticidal properties of several benzyl esters, with a primary focus on their efficacy against the red flour beetle, Tribolium castaneum, a common stored product pest. The compiled data, presented in tabular format, reveals significant variations in toxicity among the different esters and between different assay methods. Notably, benzyl alcohol and benzyl benzoate have demonstrated potent insecticidal effects. The primary mode of action for these compounds appears to be neurotoxicity, primarily through the inhibition of the critical enzyme acetylcholinesterase (AChE). This guide also provides detailed experimental protocols for the assessment of contact and fumigant toxicity, as well as for the biochemical evaluation of AChE inhibition, to ensure reproducibility and facilitate further comparative studies.
Comparative Toxicity of Benzyl Esters
The insecticidal efficacy of various benzyl esters is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality in a test population of insects. The following table summarizes the available LC50 values for different benzyl esters against adult Tribolium castaneum.
| Benzyl Ester | Assay Type | LC50 Value | Insect Species |
| Benzyl Alcohol | Contact (Impregnated Paper) | 2.63% | Tribolium castaneum |
| Benzyl Alcohol | Contact (Direct) | 1.77% | Tribolium castaneum |
| Benzyl Alcohol | Fumigant | 6.72 µL/L air | Tribolium castaneum |
| Benzyl Benzoate | Contact (Impregnated Paper) | 11.75% | Tribolium castaneum |
| Benzyl Benzoate | Contact (Direct) | 3.114% | Tribolium castaneum |
| Benzyl Benzoate | Fumigant | 464 µL/L air | Tribolium castaneum |
| Methyl Benzoate & Analogs | Contact & Fumigant | Varies | Various (Gypsy moth, etc.) |
Data for Benzyl Alcohol and Benzyl Benzoate are from a study on Tribolium castaneum[1][2]. Data for Methyl Benzoate and its analogs are from a separate study with different insect species and methodologies[3]. Direct comparison for Methyl Benzoate with the other esters against T. castaneum is not available in the cited literature.
The data clearly indicates that the method of application significantly influences the observed toxicity. For both benzyl alcohol and benzyl benzoate, direct contact application resulted in lower LC50 values, suggesting a more potent effect when the insect is in direct contact with the compound[1][2]. Furthermore, benzyl alcohol demonstrated significantly higher fumigant toxicity compared to benzyl benzoate against T. castaneum[1][2].
Mode of Action: Neurotoxicity via Acetylcholinesterase Inhibition
The primary mechanism underlying the insecticidal activity of benzyl esters is believed to be neurotoxicity. Specifically, these compounds have been shown to inhibit acetylcholinesterase (AChE), a crucial enzyme in the insect nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Biochemical assays on T. castaneum treated with benzyl alcohol and benzyl benzoate have confirmed significant inhibition of AChE activity[1][2]. This disruption of the cholinergic system is a common mode of action for many commercial insecticides.
Figure 1: Simplified signaling pathway of acetylcholinesterase inhibition by benzyl esters.
Beyond AChE inhibition, some essential oil constituents are also known to interact with other insect neuroreceptors, such as octopamine and GABA receptors. While direct evidence for benzyl ester interaction with these receptors in the cited studies is limited, it represents a potential secondary mode of action that warrants further investigation.
Experimental Protocols
To ensure the standardization and reproducibility of insecticidal activity assessment, detailed experimental protocols are crucial. The following sections outline the methodologies for contact toxicity, fumigant toxicity, and acetylcholinesterase inhibition assays.
Contact Toxicity Bioassay (Impregnated Filter Paper Method)
This method assesses the toxicity of a compound when an insect comes into contact with a treated surface.
Materials:
-
Whatman No. 1 filter paper
-
Petri dishes
-
Test benzyl esters
-
Acetone (or other suitable volatile solvent)
-
Micropipette
-
Test insects (e.g., adult Tribolium castaneum)
-
Incubator
Procedure:
-
Prepare a series of concentrations of the test benzyl ester in acetone.
-
Apply 1 mL of each concentration evenly onto a filter paper disc placed in a Petri dish.
-
Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the test compound. A control filter paper is treated with acetone only.
-
Introduce a known number of insects (e.g., 20-30 adults) into each Petri dish.
-
Seal the Petri dishes and incubate at a controlled temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 70 ± 5%).
-
Record mortality at specified time intervals (e.g., 24, 48, and 96 hours).
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 values using probit analysis.
Figure 2: Workflow for the contact toxicity bioassay.
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of a compound in its vapor phase.
Materials:
-
Glass jars with airtight lids (e.g., 250 mL)
-
Filter paper strips
-
Test benzyl esters
-
Micropipette
-
Test insects (e.g., adult Tribolium castaneum)
-
Incubator
Procedure:
-
Apply a specific volume of the test benzyl ester onto a filter paper strip.
-
Suspend the treated filter paper strip inside the glass jar, ensuring it does not touch the insects.
-
Introduce a known number of insects into the jar.
-
Seal the jar immediately to create an airtight environment. A control jar contains a filter paper strip treated with the solvent carrier only (if applicable) or is left untreated.
-
Incubate at a controlled temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 70 ± 5%).
-
Record mortality at specified time intervals (e.g., 24, 48, and 96 hours).
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 values using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay quantifies the inhibitory effect of a compound on AChE activity.
Materials:
-
Test insects
-
Phosphate buffer
-
Homogenizer
-
Centrifuge
-
Spectrophotometer (microplate reader)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test benzyl esters dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Enzyme Preparation:
-
Homogenize a known number of insects (or their heads) in ice-cold phosphate buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant, which contains the AChE enzyme.
-
-
Assay:
-
In a microplate well, add the enzyme supernatant, DTNB solution, and the test benzyl ester at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using the spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the benzyl ester compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Figure 3: Workflow for the acetylcholinesterase inhibition assay.
Conclusion and Future Directions
The compiled data and methodologies presented in this guide underscore the potential of benzyl esters as effective insecticidal agents. Benzyl alcohol, in particular, shows promise due to its potent contact and fumigant toxicity against Tribolium castaneum. The primary mode of action through AChE inhibition positions these compounds within a well-understood class of neurotoxic insecticides.
However, to build a more comprehensive understanding and facilitate the development of novel and selective insecticides, further research is warranted in the following areas:
-
Broadening the Scope of Comparative Studies: Direct comparative studies on a wider range of benzyl esters (including benzyl acetate, benzyl salicylate, and others) against various economically important insect pests are needed.
-
Investigating Synergistic Effects: Exploring the synergistic or antagonistic interactions of benzyl esters with other natural or synthetic insecticides could lead to the development of more potent and resistance-breaking formulations.
-
Elucidating Detailed Modes of Action: Further investigation into the effects of benzyl esters on other potential neuroreceptors, such as octopamine and GABA receptors, will provide a more complete picture of their neurotoxic mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl ester structure and subsequent evaluation of insecticidal activity will be crucial for designing new molecules with enhanced potency and selectivity.
By leveraging the provided data and protocols, researchers can contribute to the growing body of knowledge on benzyl esters and accelerate the discovery of new, effective, and potentially more environmentally benign insect control solutions.
References
- 1. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests [pherobase.com]
A Comparative Guide to Solid Lipids in Drug Delivery: Evaluating Alternatives to Benzyl Palmitate
For researchers, scientists, and drug development professionals, the selection of an appropriate lipid excipient is a critical determinant of a drug delivery system's success. While a wide array of lipids are utilized, this guide provides a comparative analysis of three commonly employed solid lipids—Glyceryl Monostearate, Cetyl Palmitate, and various Triglycerides—as drug delivery vehicles. This comparison is framed in the context of a notable absence of published data on the use of benzyl palmitate for such applications, highlighting a potential area for future research.
This guide synthesizes available experimental data on the performance of these lipids in forming solid lipid nanoparticles (SLNs), focusing on key efficacy parameters such as drug loading capacity, encapsulation efficiency, and in vitro drug release profiles. Detailed experimental protocols for the preparation and evaluation of these lipid-based nanoparticles are also provided to facilitate reproducible research.
Comparative Performance of Solid Lipids
The efficacy of a lipid as a drug delivery vehicle is often assessed by its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner. The following tables summarize the performance of Glyceryl Monostearate, Cetyl Palmitate, and Triglycerides in various drug delivery formulations based on published studies.
Glyceryl Monostearate (GMS)
Glyceryl monostearate is a widely used lipid in pharmaceutical formulations due to its emulsifying properties and biocompatibility.
| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Drug Release Profile | Citation |
| Paclitaxel | 1.65 | 92.43 | 226 | Biphasic: Initial burst followed by sustained release | [1] |
| Docetaxel | Not Specified | >90 (qualitative) | ~100 | Controlled release (68% in 24 hours) | [2] |
| Dibenzoyl Peroxide | - | - | <100 | Enhanced release compared to drug alone | [3] |
| Erythromycin Base | - | - | <100 | Enhanced release compared to drug alone | [3] |
| Triamcinolone Acetonide | - | - | <100 | Enhanced release compared to drug alone | [3] |
Cetyl Palmitate
Cetyl palmitate is a wax ester known for forming stable solid lipid nanoparticles.
| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Drug Release Profile | Citation |
| Insulin | Not Specified | >43 | ~350 | Marked hypoglycemic effect observed | [4] |
| Dibucaine | Not Specified | Not Specified | Not Specified | Biphasic: 50% burst release in 1 hr, followed by sustained release | [5] |
Triglycerides (e.g., Compritol®, Witepsol®)
Triglycerides are common lipids used in SLN formulations, offering good biocompatibility and a crystalline structure suitable for drug incorporation.
| Drug | Lipid | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Drug Release Profile | Citation |
| 5-Fluorouracil | Lauric acid and oleic/linoleic acid | Not Specified | Not Specified | Not Specified | >90% release at 39°C, 22-34% at 37°C | [6] |
| Doxorubicin | Cholesterol-PEG coated SLNs | Not Specified | Not Specified | Not Specified | Faster release at pH 4.7 than pH 7.4 | [6] |
Experimental Protocols
The following are generalized yet detailed protocols for the preparation and characterization of solid lipid nanoparticles, based on methodologies reported in the cited literature.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a melted lipid phase in a hot aqueous surfactant solution.
-
Preparation of Lipid Phase: The solid lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate) and the lipophilic drug are accurately weighed and heated 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: A surfactant (e.g., Tween 80, Poloxamer 188) is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature is maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring. The lipid recrystallizes and forms solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines a common indirect method for quantifying the amount of drug encapsulated within the SLNs.
-
Separation of Free Drug: The SLN dispersion is centrifuged at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: The supernatant, containing the unencapsulated (free) drug, is carefully collected. The concentration of the free drug in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated using the following formula: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Drug Loading (DL%) is calculated using the following formula: DL% = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study using Dialysis Bag Method
This method assesses the release of the drug from the SLNs over time in a simulated physiological environment.
-
Preparation of the Release Medium: A suitable release medium (e.g., phosphate-buffered saline, pH 7.4) is prepared. To maintain sink conditions, a small percentage of a surfactant (e.g., Tween 80) may be added to enhance the solubility of the released drug.
-
Dialysis Setup: A known amount of the drug-loaded SLN dispersion is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Release Study: The sealed dialysis bag is immersed in a known volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed.
-
Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume and sink conditions.
-
Quantification: The concentration of the drug in the collected samples is determined by a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Visualizing Experimental Workflows and Biological Interactions
To further aid in the conceptualization of the research and development process for lipid-based drug delivery systems, the following diagrams have been generated using Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Molecular Fingerprint: A Comparative Guide to the Spectroscopic Analysis of Benzyl Palmitate
A detailed spectroscopic examination of benzyl palmitate, a long-chain fatty acid ester, provides unequivocal confirmation of its chemical structure. This guide offers a comparative analysis of its infrared (IR) and nuclear magnetic resonance (NMR) spectra alongside related esters, methyl palmitate and ethyl palmitate, furnishing researchers, scientists, and drug development professionals with essential data for structural verification.
The accurate identification and structural confirmation of chemical compounds are paramount in scientific research and development. Spectroscopic techniques, particularly IR and NMR spectroscopy, serve as the cornerstone of molecular characterization. This guide presents a comprehensive analysis of the spectral data for this compound and compares it with two common alternatives, methyl palmitate and ethyl palmitate, to highlight the distinguishing features of each molecule.
Comparative Spectroscopic Data
The structural nuances of this compound, methyl palmitate, and ethyl palmitate are clearly delineated in their respective IR, ¹H NMR, and ¹³C NMR spectra. The data presented below has been compiled from various spectral databases and literature sources.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint." For esters, the most prominent absorption band corresponds to the carbonyl (C=O) stretch.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Bending (cm⁻¹) |
| This compound | ~1735 | ~1250 & ~1160 | ~2920 & ~2850 | ~3030 | ~1605 & ~1500 |
| Methyl Palmitate | ~1740 | ~1245 & ~1170 | ~2925 & ~2855 | - | - |
| Ethyl Palmitate | ~1738 | ~1240 & ~1175 | ~2923 & ~2853 | - | - |
The characteristic strong C=O stretching vibration for all three esters appears in the region of 1735-1740 cm⁻¹. This compound is uniquely identified by the presence of aromatic C-H stretching and C=C bending absorptions, which are absent in the spectra of methyl and ethyl palmitate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Compound | -CH₂-Ar (ppm) | Ar-H (ppm) | -O-CH₂- / -O-CH₃ (ppm) | -C(=O)-CH₂- (ppm) | -(CH₂)n- (ppm) | -CH₃ (ppm) |
| This compound | 5.11 (s, 2H) | 7.35 (m, 5H) | - | 2.33 (t, 2H) | 1.25 (m) | 0.88 (t, 3H) |
| Methyl Palmitate | - | - | 3.67 (s, 3H) | 2.30 (t, 2H) | 1.25 (m) | 0.88 (t, 3H) |
| Ethyl Palmitate | - | - | 4.12 (q, 2H) | 2.28 (t, 2H) | 1.26 (m) | 0.88 (t, 3H) & 1.25 (t, 3H) |
s = singlet, t = triplet, q = quartet, m = multiplet
The ¹H NMR spectrum of this compound is distinguished by the singlet at approximately 5.11 ppm, corresponding to the benzylic protons (-CH₂-Ar), and the multiplet around 7.35 ppm, indicative of the aromatic protons. In contrast, methyl palmitate shows a characteristic singlet for the methoxy protons (-O-CH₃) at ~3.67 ppm, while ethyl palmitate exhibits a quartet for the ethoxy methylene protons (-O-CH₂-) at ~4.12 ppm and a triplet for the ethoxy methyl protons at ~1.25 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
| Compound | C=O (ppm) | Ar-C (ppm) | -O-CH₂- / -O-CH₃ (ppm) | -C(=O)-CH₂- (ppm) | -(CH₂)n- (ppm) | -CH₃ (ppm) |
| This compound | ~173.3 | ~136.2, ~128.5, ~128.2, ~128.0 | ~66.1 | ~34.4 | ~31.9, ~29.7, ~29.5, ~29.3, ~29.1, ~24.9, ~22.7 | ~14.1 |
| Methyl Palmitate | ~174.3 | - | ~51.4 | ~34.1 | ~31.9, ~29.7, ~29.5, ~29.3, ~29.1, ~24.9, ~22.7 | ~14.1 |
| Ethyl Palmitate | ~173.9 | - | ~60.1, ~14.3 | ~34.4 | ~31.9, ~29.7, ~29.5, ~29.3, ~29.1, ~25.0, ~22.7 | ~14.1 |
The ¹³C NMR spectrum of this compound is characterized by the signals in the aromatic region (~128-136 ppm) and the benzylic carbon at ~66.1 ppm. Methyl palmitate shows a methoxy carbon signal at ~51.4 ppm. Ethyl palmitate displays two signals for the ethyl group: the methylene carbon at ~60.1 ppm and the methyl carbon at ~14.3 ppm.
Experimental Protocols
The following are generalized protocols for obtaining IR and NMR spectra of long-chain fatty acid esters.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like benzyl, methyl, and ethyl palmitate, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample holder (or salt plates/KBr pellet) is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The typical scanning range is 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. This requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the structural confirmation of an organic compound like this compound is illustrated in the following diagram.
Caption: Workflow for structural confirmation of this compound.
This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently identify and characterize this compound, distinguishing it from similar long-chain fatty acid esters. The presented data and protocols are valuable resources for researchers in the fields of chemistry, materials science, and pharmaceutical development.
A Comparative Guide to Natural and Synthetic Benzyl Palmitate for Researchers and Drug Development Professionals
Introduction: Benzyl palmitate, the ester of benzyl alcohol and palmitic acid, is a versatile compound utilized in various scientific and industrial applications, including as an emollient in cosmetics and a plasticizer. Its availability from both natural and synthetic sources necessitates a thorough understanding of the potential differences in their properties. This guide provides a comprehensive comparison of natural and synthetic this compound, supported by expected experimental data and detailed analytical protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate grade for their specific needs.
Physicochemical Properties
The fundamental physicochemical properties of the this compound molecule, such as molecular weight, boiling point, and melting point, are theoretically identical regardless of its origin. However, the presence of minor components and impurities in both natural and synthetic variants can lead to slight variations in these observed properties.
| Property | Natural this compound | Synthetic this compound |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water[1] | Soluble in organic solvents like ethanol and ether; insoluble in water |
| Molecular Weight | ~346.5 g/mol [2] | ~346.5 g/mol [2] |
| Melting Point | Approximately 20-25 °C[1] | Approximately 20-25 °C |
| Boiling Point | Approximately 350 °C[1] | Approximately 350 °C |
| Purity Profile | May contain other fatty acid esters (e.g., benzyl oleate, benzyl stearate) from the natural source (e.g., palm oil)[3][4] | May contain residual starting materials (palmitic acid, benzyl alcohol) and by-products from the synthesis process (e.g., residual catalyst, glycerol)[1][5] |
| Isotopic Signature | Exhibits a natural abundance of 13C and 14C, reflecting its biological origin. | Depleted in 14C if derived from petrochemical sources. The 13C/12C ratio may also differ from natural sources. |
Distinguishing Natural from Synthetic this compound: Key Differences and Analytical Approaches
The primary distinctions between natural and synthetic this compound lie in their impurity profiles and isotopic compositions. These differences arise from their respective origins and manufacturing processes.
Natural this compound: Typically derived from palm oil, natural this compound is obtained through the transesterification of palm oil triglycerides. As a result, it is likely to contain a mixture of fatty acid esters that reflect the fatty acid composition of the source oil. For instance, palm oil contains a significant amount of oleic acid in addition to palmitic acid, which would result in the presence of benzyl oleate alongside this compound[3]. Other minor components from the natural source, such as squalene and vitamin E, may also be present in trace amounts[4].
Synthetic this compound: The synthesis of this compound is commonly achieved through the Fischer esterification of palmitic acid with benzyl alcohol, often using an acid catalyst[6]. This process can lead to the presence of unreacted starting materials (palmitic acid and benzyl alcohol) and by-products such as water in the final product. If the synthesis involves transesterification, impurities like residual catalyst and glycerol may be present[1][5]. The purity of synthetic this compound is largely dependent on the purification methods employed post-synthesis.
The most definitive method for distinguishing between natural and synthetic this compound is through isotopic analysis.
-
Carbon-14 (14C) Analysis: Natural products, derived from living organisms, incorporate carbon from the atmosphere, which contains a known, albeit low, level of the radioactive isotope 14C. Synthetic compounds derived from petrochemical feedstocks, which are ancient and devoid of 14C, will not contain this isotope. Therefore, the presence of 14C is a clear indicator of a natural origin.
-
Stable Isotope Ratio Analysis (SIRA): This technique measures the ratio of stable isotopes, such as 13C to 12C. The isotopic ratio in natural products is influenced by the plant's photosynthetic pathway and geographical location. Synthetic processes often result in a different isotopic fractionation pattern, leading to a distinct 13C/12C ratio compared to their natural counterparts. Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for these measurements[7].
Experimental Protocols
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the presence of other fatty acid esters, residual starting materials, and by-products.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program to separate compounds with different boiling points. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify other peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities by comparing their peak areas to that of an internal standard.
-
Determination of Origin by Isotope Ratio Mass Spectrometry (IRMS)
Objective: To determine the 13C/12C ratio to differentiate between natural and synthetic origins.
Methodology:
-
Sample Preparation: The this compound sample is combusted at a high temperature in an elemental analyzer to convert it into CO2 gas.
-
IRMS Analysis:
-
The resulting CO2 gas is introduced into the IRMS.
-
The IRMS separates the 13CO2 and 12CO2 isotopologues based on their mass-to-charge ratio.
-
The detector measures the ion currents for each isotopologue.
-
-
Data Analysis:
-
The ratio of 13C/12C is calculated and expressed as a delta value (δ13C) in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, VPDB).
-
The δ13C value is then compared to known ranges for natural (C3 and C4 plants) and synthetic (petrochemical-derived) compounds.
-
Visualizing Experimental Workflows
Caption: Workflow for Impurity Profiling of this compound using GC-MS.
Caption: Workflow for Origin Determination of this compound using IRMS.
Conclusion
While the core chemical and physical properties of this compound remain consistent irrespective of its source, significant differences exist in the impurity profiles and isotopic signatures of natural versus synthetic variants. For applications where high purity is critical and the presence of other fatty acid esters could interfere, a highly purified synthetic grade may be preferable. Conversely, for applications where a "natural" label is desired, this compound derived from sources like palm oil is the appropriate choice, with the understanding that it may contain other related natural esters. The analytical methods detailed in this guide, particularly GC-MS and IRMS, are essential tools for verifying the purity and origin of this compound, ensuring its suitability for specific research and development needs.
References
- 1. WO2007065679A3 - Method for removing impurities from fatty acid methyl esters based on natural fats and oils - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of methyl esters from palm oil, candlenut oil, and sunflower seed oil and their corrosion phenomena on iron nail [aimspress.com]
- 4. Characteristics of fatty acid composition and minor constituents of red palm olein and palm kernel oil combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
Comparative Toxicity Profile of Benzyl Palmitate and Other Fatty Acid Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of excipients is paramount to ensuring the safety and efficacy of final formulations. This guide provides a comparative analysis of the available toxicity data for benzyl palmitate and other commonly used fatty acid esters, including isopropyl palmitate, cetyl palmitate, and ethylhexyl palmitate. While comprehensive data for this compound is notably limited, this guide synthesizes the existing information to aid in preliminary safety assessments and to highlight areas requiring further investigation.
Executive Summary
Fatty acid esters are widely utilized in the pharmaceutical and cosmetic industries as emollients, solvents, and penetration enhancers. Generally, they are considered to have a low order of toxicity. Isopropyl palmitate, cetyl palmitate, and ethylhexyl palmitate have been extensively studied and demonstrate a high safety profile, with high LD50 values and low potential for skin and eye irritation.
A significant data gap exists for the toxicological profile of this compound. No specific acute oral, dermal, or inhalation toxicity data, nor definitive skin and eye irritation studies, were found in the public domain. However, a 1925 patent suggests that benzyl esters of higher fatty acids are "free from irritating properties," though this claim is not substantiated by modern toxicological studies[1]. The safety of this compound can be preliminarily inferred from the known toxicities of its hydrolysis products: benzyl alcohol and palmitic acid. Benzyl alcohol exhibits some level of toxicity, while palmitic acid is a naturally occurring fatty acid with low toxicity.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for selected fatty acid esters. It is important to note the absence of specific data for this compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Acute Oral LD50 (Rat) | Skin Irritation (Rabbit) | Eye Irritation (Rabbit) | Sensitization |
| This compound | 41755-60-6 | 346.55 | Data not available | Data not available | Data not available | Data not available |
| Isopropyl Palmitate | 142-91-6 | 298.51 | >5000 mg/kg | Non-irritating to moderately irritating | Non-irritating | Not a sensitizer |
| Cetyl Palmitate | 540-10-3 | 480.86 | >5000 mg/kg | Non-irritating | Non-irritating | Not a sensitizer |
| Ethylhexyl Palmitate | 29806-73-3 | 368.64 | >5000 mg/kg | Mildly irritating in some formulations | Slightly irritating | Data not available |
| Benzyl Alcohol | 100-51-6 | 108.14 | 1230-3100 mg/kg | Slightly irritating | Irritating | Rare sensitizer |
| Palmitic Acid | 57-10-3 | 256.42 | >10,000 mg/kg | Non-irritating | Slightly irritating | Not a sensitizer |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized tests, including those established by the Organisation for Economic Co-operation and Development (OECD). Key experimental protocols are detailed below.
Acute Oral Toxicity (LD50)
The acute oral toxicity is typically determined using a protocol similar to OECD Test Guideline 401 (Acute Oral Toxicity) or OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) .
-
Test Principle: A single dose of the test substance is administered to a group of fasted animals (commonly rats) by oral gavage.
-
Methodology:
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Body weight is recorded at regular intervals.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated.
-
Skin Irritation
The potential for skin irritation is often assessed using the Draize Skin Test , which is reflected in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .
-
Test Principle: The test substance is applied to a small area of shaved skin on a test animal (typically a rabbit).
-
Methodology:
-
A specified amount of the test substance is applied to the skin and covered with a gauze patch.
-
The patch is removed after a set exposure period (e.g., 4 hours).
-
The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scores are assigned based on the severity of the reactions, and a Primary Irritation Index (PII) is calculated.
-
Eye Irritation
The potential for eye irritation is evaluated using a method similar to the Draize Eye Test , as described in OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .
-
Test Principle: A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), with the other eye serving as a control.
-
Methodology:
-
The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scores are assigned for corneal opacity, iris lesions, and conjunctival redness and chemosis.
-
The reversibility of any observed effects is also assessed.
-
In Vitro and Alternative Methods
In recent years, there has been a significant shift towards in vitro and other alternative methods to reduce and replace animal testing. These methods are crucial for screening and for substances where animal testing is restricted.
-
In Vitro Skin Irritation: Reconstructed human epidermis (RhE) models, such as EpiDerm™ and SkinEthic™, are used to assess skin irritation potential by measuring cell viability after exposure to a test substance.
-
In Vitro Eye Irritation: The Bovine Corneal Opacity and Permeability (BCOP) assay and the Hen's Egg Test – Chorioallantoic Membrane (HET-CAM) assay are common in vitro methods to predict eye irritation.
-
In Vitro Cytotoxicity: Neutral Red Uptake (NRU) assays using cultured cells can be employed to assess the cytotoxicity of a substance, providing an indication of its potential to cause cellular damage.
Signaling Pathways in Skin Irritation
While specific signaling pathways for individual fatty acid esters are not well-elucidated, the general mechanism of skin irritation involves a cascade of inflammatory responses.
References
Safety Operating Guide
Prudent Disposal of Benzyl Palmitate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Benzyl Palmitate
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a fatty acid ester used in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for chemical waste management and information available for structurally similar compounds. As a precautionary measure, it is recommended to treat this compound as a hazardous waste.
Immediate Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
The first crucial step is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
2. Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, compatible, and properly sealed container for this compound waste. Do not mix it with other waste streams to avoid unintended chemical reactions.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure lid.
3. Labeling:
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 41755-60-6[6]
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste was added to the container)
4. Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the container within a secondary containment unit to prevent the spread of material in case of a leak.
-
Accumulation Time Limits: Be aware of the hazardous waste accumulation time limits set by the EPA and your local regulatory agencies, which vary based on the quantity of waste generated.
5. Professional Disposal:
-
Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.
-
Documentation: Maintain all records related to the disposal, including waste manifests, as required by federal and local regulations.
Quantitative Data: Physical and Chemical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈O₂ | [7] |
| Molecular Weight | 346.55 g/mol | [7] |
| CAS Number | 41755-60-6 | [6] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [8] |
Experimental Protocols
Currently, there are no standardized experimental protocols cited for the specific disposal of this compound. The disposal procedures outlined above are based on established guidelines for chemical waste management.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general chemical safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal professional to ensure full compliance with all applicable federal, state, and local regulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 41755-60-6|this compound|BLD Pharm [bldpharm.com]
- 4. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 41755-60-6 [smolecule.com]
- 8. Buy this compound (EVT-391689) | 41755-60-6 [evitachem.com]
Personal protective equipment for handling Benzyl palmitate
This guide provides crucial safety and logistical information for handling Benzyl palmitate in a laboratory setting. The following procedures are based on established protocols for similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Should meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[1][2] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are recommended. Inspect gloves before each use and change them immediately upon contact with the chemical.[1] |
| Lab Coat/Coveralls | A Nomex® laboratory coat or chemical-resistant coverall should be worn and fully buttoned to cover as much skin as possible.[1][2] | |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[1][3] | |
| Respiratory Protection | Respirator | Use is required if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits. Annual medical evaluations and fit testing are necessary for respirator use.[1][4] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent accidents and exposure.
-
Ventilation : Always handle this compound in a well-ventilated area.[5][6] The use of a chemical fume hood is strongly recommended.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not ingest or inhale vapors.[6]
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling the chemical.[5] Do not eat, drink, or smoke in the laboratory area.[5]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][6]
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][6]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[5]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5][6]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
-
Contaminated Containers : Handle uncleaned containers in the same manner as the product itself.
-
Environmental Precautions : Do not allow the chemical to enter drains, surface water, or the ground water system.[5]
Emergency Protocol: Chemical Spill Workflow
The following diagram outlines the step-by-step procedure for responding to a this compound spill.
Caption: Workflow for handling a chemical spill in the laboratory.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. trimaco.com [trimaco.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
